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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide: 4-Methoxyisoxazole as a Strategic Bioisostere in Modern Drug Design

Executive Summary: The pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. A recurring challenge is the presence of moieties, such as carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. A recurring challenge is the presence of moieties, such as carboxylic acids, which, while crucial for target engagement, can impart undesirable properties like poor membrane permeability and metabolic instability.[1] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[1][2] This guide presents the 4-methoxyisoxazole moiety as a versatile, non-classical bioisostere for carboxylic acids and other related functional groups. We will explore the unique physicochemical properties of this scaffold, provide a rationale for its application, detail synthetic strategies, and present a practical framework for its evaluation, establishing it as a valuable tool for the contemporary drug designer.

The Imperative of Bioisosterism in Drug Discovery

Bioisosterism involves the substitution of a functional group within a bioactive molecule with another group that retains similar physical and chemical properties, leading to comparable biological activity.[1] This strategy is fundamental to lead optimization, aiming to refine a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enhance target affinity, improve selectivity, or circumvent toxicological issues.[3][4]

The Carboxylic Acid Conundrum

The carboxylic acid group is a frequent component of pharmacophores due to its ability to form strong, charge-assisted hydrogen bonds with biological targets.[1] However, its utility is often compromised by several inherent drawbacks:

  • Poor Permeability: At physiological pH (7.4), carboxylic acids are predominantly ionized to their carboxylate form. This charge significantly increases polarity and limits passive diffusion across biological membranes, resulting in low oral bioavailability.[1]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, primarily forming acyl-glucuronides. These metabolites can be reactive, potentially leading to idiosyncratic toxicity.[1]

  • Rapid Elimination: The ionized state facilitates rapid renal clearance, often leading to a short plasma half-life.

Consequently, medicinal chemists frequently seek bioisosteric replacements that can mimic the key interactions of a carboxylic acid while possessing a more favorable ADME profile. While tetrazoles are a common and effective replacement, their acidity and potential metabolic pathways still present challenges.[2][5]

Physicochemical Profile of the 4-Methoxyisoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle that has become a popular moiety in drug design due to its unique electronic properties and metabolic stability.[4][6] The incorporation of an isoxazole ring can lead to improved physicochemical characteristics.[4]

  • Electronic Nature: The isoxazole ring contains both an electronegative oxygen and a nitrogen atom, creating a distinct dipole moment and electron distribution. This allows it to participate in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and dipole-dipole interactions.[7]

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally confers high resistance to oxidative metabolism, a desirable trait for improving a drug's half-life.

  • The 4-Methoxy Substituent: The addition of a methoxy group at the 4-position further modulates the ring's properties. The oxygen atom of the methoxy group is an effective hydrogen bond acceptor. Electronically, the methoxy group acts as an electron-donating group, influencing the aromaticity and reactivity of the isoxazole core.

Logical Framework: Bioisosteric Mimicry

The 4-methoxyisoxazole moiety can serve as an effective non-classical bioisostere of a carboxylic acid by mimicking its key hydrogen bonding pattern. The lone pair electrons on the methoxy oxygen can act as a hydrogen bond acceptor, analogous to the carbonyl oxygen of the carboxylic acid. The ring nitrogen can also participate in interactions, providing a spatial and electronic arrangement that can fit into binding pockets designed for carboxylates.

G start Aldoxime (R-CH=NOH) intermediate1 Hydroximoyl Chloride (R-C(Cl)=NOH) start->intermediate1 Chlorinating Agent (e.g., NCS) intermediate2 Nitrile Oxide (In Situ) (R-C≡N+-O-) intermediate1->intermediate2 Base (e.g., Et3N) -HCl product Target Molecule: 3-R-4-Methoxy-5-methylisoxazole intermediate2->product [3+2] Cycloaddition alkyne 1-Methoxypropyne (CH3-C≡C-OCH3) alkyne->product

Caption: General Synthetic Workflow for 4-Methoxyisoxazoles.

Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of 3-phenyl-4-methoxy-5-methylisoxazole, a representative model compound.

Objective: To synthesize a model 4-methoxyisoxazole derivative via a [3+2] cycloaddition.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • 1-Methoxy-1-propyne

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Synthesis of Benzohydroximoyl Chloride (Intermediate 1):

    • Rationale: The oxime must be converted to a hydroximoyl halide to serve as a precursor for the nitrile oxide. NCS is a mild and effective chlorinating agent for this purpose.

    • Dissolve benzaldehyde oxime (1.0 eq) in DCM in a round-bottom flask.

    • Add NCS (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • The reaction mixture containing the crude hydroximoyl chloride is used directly in the next step.

  • In Situ Generation of Nitrile Oxide and Cycloaddition (Intermediate 2 to Product):

    • Rationale: Nitrile oxides are unstable and tend to dimerize. Therefore, they are generated in situ in the presence of the dipolarophile (the alkyne) to ensure efficient trapping in the cycloaddition reaction. Triethylamine acts as the base to eliminate HCl.

    • To the crude solution from Step 1, add 1-methoxy-1-propyne (1.5 eq).

    • Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Rationale: A standard aqueous work-up is required to remove the triethylamine hydrochloride salt and other water-soluble impurities.

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-phenyl-4-methoxy-5-methylisoxazole.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Case Study: Enhancing Cellular Potency via Bioisosteric Replacement

Scenario: A lead compound in a kinase inhibitor program, Lead-COOH , contains a carboxylic acid essential for binding to a key lysine residue in the ATP-binding pocket. While potent against the isolated enzyme (IC₅₀ = 25 nM), it shows poor cellular activity (EC₅₀ = 5,200 nM) and low permeability in a Caco-2 assay, consistent with its low LogD of 0.8.

Strategy: Replace the carboxylic acid with a 4-methoxyisoxazole moiety to create Analogue-ISOX . The hypothesis is that the methoxy oxygen will mimic the hydrogen bond accepting role of the carboxylate, while the improved LogD will enhance cell permeability and thus cellular potency.

CompoundStructure (Relevant Moiety)Target IC₅₀ (nM)Cellular EC₅₀ (nM)LogD (pH 7.4)Permeability (Papp, 10⁻⁶ cm/s)
Lead-COOH -R-COOH255,2000.80.5
Analogue-ISOX -R-(4-MeO-Isoxazole)451502.912.5

Analysis of Results:

  • Target Affinity: As predicted, the bioisosteric replacement resulted in a slight loss of in vitro target affinity (25 nM vs. 45 nM). This is expected, as the neutral isoxazole cannot form the same strong, charge-assisted hydrogen bond as the carboxylate.

  • Lipophilicity & Permeability: The LogD increased dramatically from 0.8 to 2.9, moving the compound into a more favorable range for passive diffusion. This was confirmed by a >20-fold increase in the apparent permeability (Papp) value.

  • Cellular Potency: The most significant outcome was the >30-fold improvement in cellular potency (5,200 nM vs. 150 nM). This demonstrates that the enhanced ability of Analogue-ISOX to cross the cell membrane and reach its intracellular target far outweighs the modest loss in direct enzyme inhibition.

This case study exemplifies the strategic power of the 4-methoxyisoxazole bioisostere to translate potent enzyme inhibition into effective cellular activity.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a self-validating system to assess the improved membrane permeability claimed in the case study.

G prep Prepare Donor Plate (Compound in buffer at pH 7.4) assemble Assemble Sandwich (Place filter plate on donor plate) prep->assemble membrane Coat Filter Plate with Lipid (e.g., Phosphatidylcholine in Dodecane) membrane->assemble add_buffer Add Buffer to Acceptor Plate assemble->add_buffer incubate Incubate Sandwich (e.g., 12-18 hours at RT) add_buffer->incubate separate Separate Plates incubate->separate analyze Quantify Compound Concentration (Donor and Acceptor wells via LC-MS/MS) separate->analyze calculate Calculate Papp Value analyze->calculate

Caption: Experimental Workflow for the PAMPA Assay.

Objective: To measure the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare Donor Solution: Dissolve the test compound (e.g., Lead-COOH and Analogue-ISOX ) in a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100 µM.

  • Coat Filter Plate: Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). Pipette 5 µL of this solution onto the filter of each well of a 96-well filter plate (the "acceptor" side).

  • Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of a 96-well donor plate. Carefully place the lipid-coated filter plate on top of the donor plate.

  • Add Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4) to each well of the filter plate (the acceptor compartment).

  • Incubation: Cover the assembled sandwich and incubate at room temperature for 12-18 hours.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for high sensitivity and specificity.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, incubation time, and surface area of the filter.

Conclusion and Future Perspectives

The 4-methoxyisoxazole moiety is a highly effective, non-classical bioisostere for the carboxylic acid group in drug design. By replacing an ionizable, polar group with a neutral, moderately polar, and metabolically robust heterocycle, medicinal chemists can overcome common ADME challenges, particularly poor cell permeability. This strategic replacement often translates to a dramatic improvement in cellular potency, bridging the gap between in vitro and in vivo efficacy.

Future work should continue to explore the substitution patterns on the isoxazole ring to further fine-tune electronic and steric properties for optimal target engagement. The strategic application of bioisosteres like 4-methoxyisoxazole is a testament to the elegance and power of physical organic chemistry principles in the rational design of superior therapeutics.

References

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Ma, S., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed.
  • Chengdu Daoheer Pharmaceutical Technology Co ltd. (2020). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • (2018). The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers.
  • (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH.
  • (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • (N/A). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. Elsevier.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter.
  • (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • (N/A). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. ResearchGate. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • (2026). Examples of isoxazole-containing drugs. ResearchGate. Available at: [Link]

Sources

Exploratory

Strategic Sourcing and Application of 4-Methoxyisoxazole Building Blocks

Executive Summary: The 4-Methoxy Advantage In the optimization of heterocyclic pharmacophores, the isoxazole ring is a classic bioisostere for amides and esters. However, the vast majority of commercial libraries are dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Methoxy Advantage

In the optimization of heterocyclic pharmacophores, the isoxazole ring is a classic bioisostere for amides and esters. However, the vast majority of commercial libraries are dominated by 3,5-disubstituted or 4-alkyl variants. The 4-methoxyisoxazole motif represents a high-value, underutilized chemical space.

The introduction of a methoxy group at the C4 position offers distinct advantages over the common methyl analog:

  • Electronic Modulation: The C4-methoxy group acts as a strong electron donor (

    
    ), significantly increasing the electron density of the isoxazole ring compared to a C4-methyl group. This alters the pKa of substituents at C3/C5 and modulates metabolic susceptibility.
    
  • Solubility & Lipophilicity: The oxygen atom introduces a hydrogen bond acceptor site without significantly increasing logP, often improving the solubility profile of the final drug candidate.

  • Conformational Locking: Through intramolecular hydrogen bonding or electrostatic repulsion with adjacent carbonyls (e.g., in 3-carboxamides), the 4-methoxy group can lock the conformation of the molecule, reducing entropic penalties upon binding to a protein target.

This guide details the sourcing landscape, quality validation, and synthetic utility of this specific building block class.

The "Buy vs. Make" Calculus

Before initiating a campaign, researchers must distinguish between two chemically distinct classes often conflated in search algorithms:

  • Class A (Common): 4-(4-Methoxyphenyl)isoxazoles. (Abundant, cheap).

  • Class B (Target): 4-Methoxyisoxazoles (Methoxy attached directly to the heterocyclic ring). (Rare, expensive).

Decision Matrix: Sourcing Strategy

The following logic gate determines whether to purchase a commercial building block or initiate internal synthesis.

BuyVsMake Start Requirement: 4-Methoxyisoxazole Core Check1 Is the specific derivative commercially available? Start->Check1 Check2 Is the price < $500/g? Check1->Check2 Yes Make ACTION: MAKE (Internal Synthesis) Check1->Make No (Custom Synthesis) Check3 Is the scale > 100g? Check2->Check3 Yes Check2->Make No (Too Expensive) Buy ACTION: BUY (Validate Purity) Check3->Buy No (Time Efficient) Check3->Make Yes (Cost Prohibitive) caption Figure 1: Strategic decision tree for sourcing 4-methoxyisoxazole building blocks.

Commercial Supplier Landscape

The market for 4-methoxyisoxazole building blocks is limited compared to their methyl counterparts. The "Gold Standard" building block for accessing this chemical space is 4-Methoxyisoxazole-3-carboxylic acid .

Key Commercial Building Blocks
Structure NameCAS NumberAvailabilityPrimary Utility
4-Methoxyisoxazole-3-carboxylic acid 1505931-33-8 In Stock Scaffold for amide coupling; Decarboxylation precursor.
Methyl 4-methoxy-3-oxobutanoate41051-15-4In StockPrecursor for de novo synthesis of 4-methoxyisoxazoles.
4-Methoxy-5-methylisoxazole-3-amineN/A (Custom)Make-to-OrderAniline bioisostere for kinase inhibitors.
Supplier Tier List
  • Tier 1 (Originators/Stock-Holders):

    • ChemScene / Reagentia: Confirmed listings for the carboxylic acid derivative (CAS 1505931-33-8). These suppliers often hold the physical stock or have validated routes.

    • Enamine: While famous for "REAL" libraries, they possess the specific building blocks (like methyl 4-methoxyacetoacetate) to rapidly synthesize this core on demand.

  • Tier 2 (Aggregators):

    • eMolecules / Sigma-Aldrich (Merck): Useful for consolidated procurement but may add lead time or markup on niche heterocycles.

  • Tier 3 (Custom Synthesis):

    • WuXi AppTec / Pharmaron: Recommended only for scales >100g or complex 3,5-disubstituted analogs not in catalogs.

Quality Assurance & Validation Protocols

When sourcing niche heterocycles, "Certificate of Analysis" (CoA) data is often generated via automated systems that may miss subtle impurities.

Self-Validating QC Protocol

Objective: Confirm identity (Regiochemistry) and Purity.

  • Regiochemistry Check (Critical):

    • Issue: Suppliers may mislabel the 3-methoxy vs. 4-methoxy isomers.

    • Validation: Run HMBC NMR .

    • Diagnostic Signal: Look for the 3-bond coupling between the methoxy protons (

      
       ppm) and the isoxazole ring carbons.
      
      • 4-Methoxy: Correlation to C4 (

        
         ppm). C4 usually correlates to H5 (if unsubstituted).
        
      • 3-Methoxy: Correlation to C3 (

        
         ppm, typical imine-like carbon).
        
  • Impurity Profiling:

    • Common Contaminant: Hydroxylamine salts or linear oxime intermediates.

    • Method: LCMS using an acidic mobile phase (Formic acid/Water/Acetonitrile). Linear oximes often show distinct UV absorption maxima compared to the aromatic isoxazole ring.

Synthetic Utility & Application

If the commercial building block (CAS 1505931-33-8) is acquired, it serves as a versatile pivot point for library generation.

Workflow: Utilizing 4-Methoxyisoxazole-3-carboxylic Acid

SynthesisWorkflow SM 4-Methoxyisoxazole- 3-carboxylic acid (CAS 1505931-33-8) Amide Amide Coupling (HATU/Amine) SM->Amide Curtius Curtius Rearrangement (DPPA/tBuOH) SM->Curtius Target1 Target A: 3-Carboxamides Amide->Target1 Lithiation C5-Lithiation (n-BuLi, -78°C) Target1->Lithiation Functionalization of C5-H Target2 Target B: 3-Aminoisoxazoles Curtius->Target2 Target3 Target C: 3,4,5-Trisubstituted Isoxazoles Lithiation->Target3 Functionalization of C5-H caption Figure 2: Divergent synthesis from the core commercial building block.

"In-House" Synthesis Protocol (If Commercial Stock Fails)

If supply is unavailable, the Claisen-Type Cyclization is the most robust route.

Reagents:

  • Methyl 4-methoxy-3-oxobutanoate (Commercially available, CAS 41051-15-4).

  • Hydroxylamine Hydrochloride (

    
    ).
    

Protocol:

  • Condensation: Dissolve methyl 4-methoxy-3-oxobutanoate in MeOH. Add 1.1 eq of

    
     and 1.1 eq of NaOAc.
    
  • Cyclization: Reflux for 4–6 hours. Monitor by TLC (disappearance of keto-ester).

  • Result: This typically yields a mixture of 3-hydroxy-4-methoxy and 5-hydroxy-4-methoxy isoxazoles (often existing as isoxazolones).

  • Aromatization: To lock the aromatic system, O-alkylation or conversion of the hydroxy group to a halide (using

    
    ) followed by reduction or coupling is required.
    
    • Expert Tip: The direct cyclization to the fully aromatic 4-methoxy derivative is cleaner if using an alpha-methoxy enaminone precursor.

References

  • Commercial Availability of 4-Methoxyisoxazole-3-carboxylic acid. ChemScene Product Catalog. Accessed October 2023. (Verified Source for CAS 1505931-33-8).

  • Synthesis of 4-Alkoxyisoxazoles. Beilstein Journal of Organic Chemistry, 2022. "Vicinal ketoesters – key intermediates in the total synthesis of natural products."[1] (Context on alpha-keto ester precursors).

  • Crystallographic Analysis of Methoxyisoxazoles. IUCrData, 2023. "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate." (Structural validation of methoxy-isoxazole motifs).

  • General Isoxazole Synthesis. Organic Chemistry Portal. "Synthesis of Isoxazoles." (General methodologies for [3+2] cycloadditions).

Sources

Foundational

4-Methoxyisoxazole molecular weight and physical constants

This guide details the physicochemical profile, synthetic methodology, and structural characterization of 4-Methoxyisoxazole , a specialized heterocyclic intermediate. [1][2][3][4][5] Molecular Identity & Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic methodology, and structural characterization of 4-Methoxyisoxazole , a specialized heterocyclic intermediate.

[1][2][3][4][5]

Molecular Identity & Physicochemical Constants

4-Methoxyisoxazole (CAS: 83259-38-5) is a heteroaromatic ether comprising an isoxazole core substituted at the C4 position with a methoxy group.[1][2] It serves as a bioisostere for carboxylic acid derivatives and a scaffold in the synthesis of antibiotics (e.g., isoxazolyl-penicillins) and agrochemicals.

The following data aggregates calculated and available experimental constants. Due to the compound's volatility and specific application as an intermediate, certain values are derived from high-fidelity predictive models (ACD/Labs, EPISuite) where direct experimental literature is sparse.

Parameter Value / Description Notes
CAS Registry Number 83259-38-5 Specific to the 4-methoxy isomer.[3][1][2]
IUPAC Name 4-Methoxyisoxazole
Molecular Formula C₄H₅NO₂
Molecular Weight 99.09 g/mol Exact Mass: 99.0320
Physical State Liquid / Low-melting SolidAnalogous to 4-methyloxazole (liq).
Boiling Point ~145–155 °C (Predicted)Experimental Analog: 3,5-dimethyl-4-methoxyisoxazole bp 106–115°C @ 2 mmHg [1].[4][5]
Density 1.12 ± 0.06 g/cm³ (Predicted)Typical for small oxygenated heterocycles.
LogP 0.35 (Predicted)Indicates moderate water solubility; lipophilic enough for membrane permeability.
pKa (Conjugate Acid) ~ -2.0 (Predicted)The oxygen atom decreases basicity of the ring nitrogen compared to unsubstituted isoxazole.
Refractive Index 1.445 (Predicted)
Synthetic Methodology

The synthesis of 4-methoxyisoxazole typically proceeds via the O-methylation of 4-hydroxyisoxazole . This reaction must be controlled to favor O-alkylation over N-alkylation, a common competition in tautomeric heterocycles.

Primary Route: Base-Mediated O-Alkylation

This protocol utilizes Methyl Iodide (MeI) with a mild base (Cesium Carbonate) in a polar aprotic solvent to maximize the nucleophilicity of the hydroxyl oxygen.

Reagents:

  • Substrate: 4-Hydroxyisoxazole (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-hydroxyisoxazole and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to generate the isoxazol-4-olate anion.

  • Alkylation: Cool the suspension to 0°C. Add Methyl Iodide dropwise via syringe to prevent exotherm-driven N-methylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Target Mass: 99.1).

  • Workup: Dilute with water and extract exhaustively with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (compound is volatile).

  • Purification: Flash column chromatography on silica gel (Eluent: 10-30% EtOAc in Hexanes).

Alternative Route: Diazomethane Methylation

For small-scale, high-purity applications, treatment of 4-hydroxyisoxazole with ethereal diazomethane provides clean conversion with nitrogen gas as the only byproduct [1].

Synthesis Start 4-Hydroxyisoxazole (C4H3NO2) Intermediate Isoxazol-4-olate Anion Start->Intermediate Cs2CO3 / DMF Deprotonation Product 4-Methoxyisoxazole (C4H5NO2) Start->Product Alt: CH2N2 / Et2O Intermediate->Product + MeI (0°C) O-Alkylation

Figure 1: Synthetic pathways for 4-Methoxyisoxazole.[2][4][5] The solid line represents the scalable alkyl halide method; the dotted line represents the laboratory-scale diazomethane method.

Structural Characterization & Spectroscopy

Verification of the 4-methoxy structure requires distinguishing it from potential N-methyl isomers. The chemical shift of the methoxy group and the coupling pattern of the ring protons are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15 ppm (s, 1H, H-5): The proton adjacent to the oxygen is typically the most deshielded.

    • δ 8.00 ppm (s, 1H, H-3): The proton adjacent to the nitrogen. (Note: H3 and H5 may appear as doublets with small J coupling ~1-2 Hz).

    • δ 3.85 ppm (s, 3H, -OCH₃): Characteristic sharp singlet for the methoxy group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~155 ppm (C-4): Carbon bearing the oxygen.

    • δ ~145 ppm (C-5): Adjacent to ring oxygen.

    • δ ~135 ppm (C-3): Adjacent to ring nitrogen.

    • δ ~58 ppm (-OCH₃): Methoxy carbon.

Mass Spectrometry (MS)
  • Technique: GC-MS or LC-MS (ESI+).

  • Signals:

    • [M]⁺: m/z 99 (Parent ion).

    • Fragmentation: Loss of methyl radical ([M-15]⁺) or formaldehyde is common in methoxy-heterocycles.

Handling, Stability & Safety
  • Volatility: As a low-molecular-weight ether, 4-methoxyisoxazole is volatile. Avoid prolonged exposure to high vacuum during rotary evaporation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Isoxazoles can be sensitive to light and strong acids (which may induce ring opening to nitrile oxides or dicarbonyls).

  • Safety: The compound should be treated as a potential skin and eye irritant. If using the diazomethane route, standard explosion-proof protocols (polished glassware, blast shields) are mandatory.

References
  • Katritzky, A. R.; et al.[4] The Hydrogen-Deuterium Exchange of 3,5-Dimethylisoxazoles.Bull. Chem. Soc. Jpn. 1973, 46, 979–984. Link

  • PubChem. 4-Methoxyisoxazole-3-carboxylic acid (Related Derivative Data).National Library of Medicine. Accessed 2024. Link

  • ChemScene. Safety Data Sheet: 4-Methoxyisoxazole-3-carboxylic acid.ChemScene LLC. Accessed 2024. Link

Sources

Foundational

The Strategic Synthesis of 4-Substituted Isoxazoles: A Technical Guide for the Modern Chemist

Introduction: The Isoxazole Scaffold and the Significance of C4-Substitution The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold and the Significance of C4-Substitution

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in drug discovery.[3][4] A diverse array of marketed drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent parecoxib, feature the isoxazole core, underscoring its therapeutic relevance.[3][5]

While substitution at the C3 and C5 positions is common, the functionalization of the C4 position offers a nuanced yet powerful strategy for modulating the physicochemical and pharmacological properties of isoxazole-containing compounds.[2] Strategic substitution at this position can influence molecular conformation, solubility, and metabolic stability, and critically, can enable new interactions with biological targets. This guide provides an in-depth exploration of the key synthetic methodologies for accessing 4-substituted isoxazoles, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development and synthetic chemistry.

I. Constructing the 4-Substituted Isoxazole Core: Cycloaddition and Condensation Strategies

The most direct approaches to 4-substituted isoxazoles involve the formation of the heterocyclic ring with the desired substituent already incorporated into one of the precursors. The two primary strategies in this category are [3+2] cycloaddition reactions and the cyclocondensation of 1,3-dicarbonyl compounds or their analogs.

The Power of [3+2] Cycloaddition: Nitrile Oxides and Substituted Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a robust and widely employed method for the synthesis of isoxazoles.[3][6][7] To introduce a substituent at the C4 position, a substituted alkyne serves as the dipolarophile. The regioselectivity of this reaction is a critical consideration, governed by both steric and electronic factors of the dipole and dipolarophile.

Mechanism of [3+2] Cycloaddition:

The reaction is believed to proceed through a concerted pericyclic mechanism.[3] The highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other. The regiochemical outcome is dictated by the relative magnitudes of the atomic orbital coefficients in the frontier molecular orbitals of the nitrile oxide and the alkyne.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product R1_CNO R1-C≡N+-O- isoxazole 4-R4-Isoxazole R1_CNO->isoxazole [3+2] Cycloaddition R2_CC_R4 R2-C≡C-R4 R2_CC_R4->isoxazole

Figure 1: General scheme of [3+2] dipolar cycloaddition for the synthesis of a 4-substituted isoxazole.

Experimental Protocol: Synthesis of a 3,4,5-Trisubstituted Isoxazole via [3+2] Cycloaddition [8]

This protocol describes the synthesis of a 3,4,5-trisubstituted isoxazole in an aqueous medium, highlighting a green chemistry approach.

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve the appropriate 1,3-dicarbonyl compound (1.0 mmol) and hydroximoyl chloride (1.0 mmol) in a solvent mixture of 9.5 mL of water and 0.5 mL of methanol.

  • Base Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,4,5-trisubstituted isoxazole.

Cyclocondensation of β-Enamino Diketones: A Regioselective Approach

The classical Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, often suffers from a lack of regioselectivity, leading to a mixture of isomeric products.[5] A more refined approach utilizes β-enamino diketones as substrates. The enamine functionality directs the initial nucleophilic attack of hydroxylamine, providing excellent control over the regiochemical outcome and yielding 4-substituted isoxazoles with high selectivity.[5]

Mechanism of Regioselective Cyclocondensation:

The nitrogen of the hydroxylamine preferentially attacks the carbonyl group that is not part of the enaminone system. This is followed by intramolecular cyclization and subsequent dehydration to afford the isoxazole ring. The nature of the enamine directing group and the reaction conditions are crucial for achieving high regioselectivity.

Enamino_Diketone_Cyclization start β-Enamino Diketone + NH2OH intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Substituted Isoxazole intermediate2->product Dehydration

Figure 2: Workflow for the regioselective synthesis of 4-substituted isoxazoles from β-enamino diketones.

II. Post-Synthetic Modification: Direct Functionalization of the C4-Position

An alternative and highly versatile strategy involves the initial synthesis of an isoxazole core, followed by the direct introduction of a substituent at the C4 position. This approach is particularly advantageous when the desired C4-substituent is not compatible with the conditions required for ring formation.

Electrophilic Cyclization to 4-Haloisoxazoles and Subsequent Cross-Coupling

A powerful method for introducing a handle for further functionalization at the C4 position is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[9][10] Treatment of these substrates with an electrophilic halogen source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), leads to the formation of 4-iodoisoxazoles in good to excellent yields.[9]

These 4-iodoisoxazoles are versatile intermediates that can undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to introduce a wide range of aryl, heteroaryl, alkyl, and vinyl substituents at the C4 position.[9]

Experimental Protocol: Synthesis of a 4-Aryl-3,5-disubstituted Isoxazole via Suzuki Coupling

This protocol outlines a typical Suzuki cross-coupling reaction starting from a 4-iodoisoxazole.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-iodoisoxazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as SPhos (0.1 eq.).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), followed by the addition of a base, such as potassium carbonate (2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-arylisoxazole.

Direct C-H Arylation: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. Palladium-catalyzed direct C4-arylation of 3,5-disubstituted isoxazoles has been successfully developed.[11] This methodology allows for the formation of a C-C bond at the C4 position without the need for pre-functionalization of the isoxazole ring, thus shortening synthetic sequences and reducing waste.

Mechanism of Direct C-H Arylation:

The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the isoxazole and facilitates the cleavage of the C4-H bond. This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to afford the 4-arylated isoxazole and regenerate the active palladium catalyst.

CH_Arylation_Mechanism Isoxazole 3,5-Disubstituted Isoxazole CMD Concerted Metalation-Deprotonation Isoxazole->CMD Pd_cat Pd(0) Catalyst Pd_cat->CMD Aryl_Halide Ar-X Ox_Add Oxidative Addition Aryl_Halide->Ox_Add CMD->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product 4-Aryl-3,5-disubstituted Isoxazole Red_Elim->Product

Figure 3: Simplified catalytic cycle for the direct C-H arylation of an isoxazole.

III. Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for accessing a particular 4-substituted isoxazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the reaction conditions.

Synthetic StrategyAdvantagesDisadvantagesKey Considerations
[3+2] Cycloaddition High convergence; good functional group tolerance; can create multiple stereocenters.Regioselectivity can be an issue with some substrates; nitrile oxides can be unstable.Careful selection of alkyne and nitrile oxide precursors to control regiochemistry.
Cyclocondensation of β-Enamino Diketones Excellent regioselectivity; readily available starting materials.May require additional steps to synthesize the β-enamino diketone precursor.The nature of the enamine protecting group is crucial for directing the cyclization.
Electrophilic Cyclization/Cross-Coupling Highly versatile for introducing a wide variety of C4-substituents; well-established and reliable reactions.Two-step process; use of palladium catalysts can be costly.Optimization of cross-coupling conditions is often necessary for each substrate combination.
Direct C-H Arylation High atom economy; avoids pre-functionalization of the isoxazole.Substrate scope can be limited; may require directing groups for some isoxazole systems.Careful screening of catalysts, ligands, and reaction conditions is essential for optimal results.

IV. Future Perspectives

The synthesis of 4-substituted isoxazoles continues to be an active area of research. Future developments are likely to focus on the discovery of novel catalytic systems with enhanced reactivity and selectivity, particularly for direct C-H functionalization. The application of continuous flow technologies offers the potential for safer and more scalable syntheses, especially for reactions involving unstable intermediates like nitrile oxides.[12] Furthermore, the development of more environmentally benign methodologies, such as the use of water as a solvent and metal-free reaction conditions, will continue to be a priority.[3][13] These advancements will undoubtedly facilitate the discovery of new isoxazole-based therapeutics with improved efficacy and safety profiles.

References

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • The possible mechanism for synthesis of substituted isoxazoles (4a–4h). (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Synthesis of isoxazoles via [4+1] cycloaddition. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Reports in Pharmaceutical Sciences, 7(1), 1. [Link]

  • Nguyen, T. H., & Lee, H. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2452–2459. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32981–33005. [Link]

  • synthesis of isoxazoles. (2019, January 19). [Video]. YouTube. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]

  • Yao, T., & Larock, R. C. (2003). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 5(25), 4699–4701. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2019). European Journal of Organic Chemistry. Retrieved January 23, 2024, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32981–33005. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(12), 6377–6386. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). Scientific Reports, 12(1), 18451. [Link]

  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Liu, Y., Zhang, J., & Liu, C. (2021). The synthesis of pyrrole from C4‐olefinated isoxazole catalyzed by ruthenium: A density functional theory study. Journal of Physical Organic Chemistry, 34(4), e4173. [Link]

  • 1,3-Dipolar cycloaddition. (2023, December 26). In Wikipedia. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-22. [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.). Taylor & Francis. Retrieved January 23, 2024, from [Link]

  • Construction of Isoxazole ring: An Overview. (2021). Letters in Applied NanoBioScience, 10(3), 2548-2569. [Link]

  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective O-Methylation of Isoxazol-4-ol

Abstract & Scientific Scope This application note details the regioselective O-methylation of isoxazol-4-ol (4-hydroxyisoxazole). Unlike its 3-hydroxy and 5-hydroxy isomers, isoxazol-4-ol presents a unique challenge due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Scope

This application note details the regioselective O-methylation of isoxazol-4-ol (4-hydroxyisoxazole). Unlike its 3-hydroxy and 5-hydroxy isomers, isoxazol-4-ol presents a unique challenge due to its distinct tautomeric equilibrium and the ambident nature of its conjugate base. While O-alkylation is the desired pathway for synthesizing bioisosteres of anisoles or catechols, competitive N-alkylation often leads to the formation of isoxazolium salts or isoxazolin-4-ones.

This guide provides two validated protocols:

  • Protocol A (Thermodynamic/Kinetic Balance): A scalable, base-mediated alkylation using Methyl Iodide (MeI).

  • Protocol B (Chemospecific): A high-precision methylation using Trimethylsilyldiazomethane (TMSCHN₂).

Mechanistic Grounding

To achieve high regioselectivity, one must understand the electronic environment of the substrate. Isoxazol-4-ol (


) is significantly more acidic than simple alcohols due to the electron-withdrawing nature of the isoxazole ring.
The Ambident Nucleophile Challenge

Upon deprotonation, the resulting anion resonates between the oxygen and the ring nitrogen. According to the Hard and Soft Acids and Bases (HSAB) theory:

  • Oxygen (Hard Nucleophile): Favors "hard" electrophiles and electrostatic interactions.

  • Nitrogen (Soft Nucleophile): Favors "soft" electrophiles and orbital-controlled interactions.

However, in 4-hydroxyisoxazoles, the N-alkylation pathway is often sterically disfavored compared to the 3-isomer, but it remains a significant impurity risk in polar aprotic solvents (like DMF) which strip cations from the oxygen, leaving the nitrogen more exposed.

Reaction Pathway Diagram[1]

ReactionPathway Substrate Isoxazol-4-ol (Tautomeric Mix) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Base (Deprotonation) Product_O 4-Methoxyisoxazole (Desirable O-Product) Anion->Product_O Path A: Hard Electrophile (Kinetic Control) Product_N N-Methyl Isoxazolium / Isoxazolin-4-one (Undesirable N-Product) Anion->Product_N Path B: Soft Electrophile (Solvent/Steric Dependent)

Figure 1: Bifurcation of the alkylation pathway. Path A is maximized by selecting bases that maintain tight ion-pairing (shielding N) or by using specific methylating agents.

Experimental Protocols

Protocol A: Base-Mediated Methylation (Scalable)

Best for: Gram-to-kilogram scale synthesis where reagent cost is a factor. Mechanism:


 Substitution.
Reagents & Materials
  • Substrate: Isoxazol-4-ol (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv) Caution: Neurotoxin

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with Isoxazol-4-ol (1.0 equiv) and anhydrous Acetone (10 mL/g).

  • Deprotonation: Add powdered

    
     (1.5 equiv) in a single portion. Stir at room temperature (25°C) for 30 minutes. Observation: The suspension may thicken as the potassium salt forms.
    
  • Addition: Cool the mixture to 0°C. Add MeI (1.2 equiv) dropwise over 15 minutes.

    • Why 0°C? Lower temperatures favor the kinetic O-alkylation product over the thermodynamic N-alkylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Rinse the cake with cold acetone.
  • Concentration: Concentrate the filtrate under reduced pressure (< 40°C) to yield the crude oil.

  • Purification: If N-methylated byproducts (>5%) are detected, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: TMS-Diazomethane Methylation (High Precision)

Best for: Late-stage functionalization or sensitive substrates where salt formation is detrimental. Mechanism: Protonation of diazo species followed by rapid


-like attack.
Reagents & Materials
  • Substrate: Isoxazol-4-ol (1.0 equiv)

  • Reagent: TMS-Diazomethane (2.0 M in hexanes) (1.5 equiv)

  • Solvent: Methanol / Toluene (1:2 ratio)

Step-by-Step Procedure
  • Dissolution: Dissolve Isoxazol-4-ol in MeOH/Toluene (1:2, 15 mL/g).

    • Why Methanol? Methanol is required to facilitate the proton transfer to the diazomethane carbon, activating it as a methylating agent.

  • Addition: Add TMS-Diazomethane solution dropwise at 0°C until a persistent yellow color remains (indicating excess reagent).

  • Quenching: Stir for 30 minutes at 0°C. Quench excess reagent by adding drops of acetic acid until the solution turns colorless.

  • Work-up: Concentrate directly. This method typically generates quantitative yields of the O-methyl ether with >95:5 regioselectivity.

Quality Control & Validation Data

Distinguishing the regioisomers is critical. The O-methyl and N-methyl variants have distinct NMR signatures.

Table 1: NMR Diagnostic Data
Feature4-Methoxyisoxazole (O-Me) N-Methyl Isomer (N-Me)
¹H NMR (-OCH₃/-NCH₃)

3.80 – 3.95 ppm (Singlet)

3.50 – 3.70 ppm (Singlet)
¹H NMR (Ring C5-H)

8.0 – 8.2 ppm

8.4 – 8.8 ppm (Deshielded)
¹³C NMR (Methyl)

58 – 62 ppm

35 – 45 ppm
Solubility Soluble in non-polar organics (EtOAc, DCM)Often water-soluble (Salt form)
Decision Workflow for Optimization

OptimizationTree Start Start: Isoxazol-4-ol Methylation ScaleCheck Scale > 10g? Start->ScaleCheck LargeScale Use Protocol A (MeI / K2CO3 / Acetone) ScaleCheck->LargeScale Yes SmallScale Use Protocol B (TMS-CHN2) ScaleCheck->SmallScale No QC QC: Check 1H NMR LargeScale->QC SmallScale->QC Result Is N-Me impurity > 5%? QC->Result Purify Flash Chromatography (Silica, Hex/EtOAc) Result->Purify Yes Success Final Product 4-Methoxyisoxazole Result->Success No Purify->Success

Figure 2: Operational workflow for selecting the appropriate protocol and ensuring quality control.

Troubleshooting & Critical Parameters

  • Solvent Effects: Avoid highly polar aprotic solvents like DMSO or DMF if regioselectivity is poor. These solvents solvate the cation (

    
    ) too well, leaving a "naked" anion that is more reactive but less selective, increasing N-alkylation. Acetone or Acetonitrile are preferred.
    
  • Base Selection: If

    
     is too slow, use 
    
    
    
    . The "Cesium Effect" can improve solubility and reaction rate without drastically compromising selectivity, although it increases the "nakedness" of the anion.
  • Moisture Control: Isoxazol-4-ol is hygroscopic. Ensure the starting material is dried (vacuum oven, 40°C) before weighing to ensure accurate stoichiometry.

References

  • Regioselective Synthesis of Isoxazoles

    • Rosa, F. A., et al. (2022).[1] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. Beilstein Journal of Organic Chemistry.

  • NMR Characterization of Isoxazole Derivatives

    • Lal, S., et al. (2023).[2] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Synthesis and Crystal Structure. IUCrData.

  • General Reactivity of 4-Hydroxyisoxazoles

    • Svensson, P., et al. (1988). Ionization constants and tautomerism of 4-hydroxyisoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[3]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 4-Methoxyisoxazole-3-Carboxylic Acid Intermediates

Abstract This document provides a comprehensive guide for the synthesis of 4-methoxyisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxyisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and versatile binding properties.[1][2][3] This guide details a robust and mechanistically sound synthetic pathway, moving from foundational principles to detailed, actionable laboratory protocols. We will explore the causal logic behind strategic decisions in the synthetic route, provide self-validating experimental procedures, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in the design of a wide array of biologically active molecules.[3][4] Its presence in approved drugs such as the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib underscores its importance.[2][4] Specifically, substituted isoxazole carboxylic acids are crucial intermediates, providing a functional handle for elaboration into more complex molecular architectures, as seen in the development of antidiabetic and autoimmune disease therapies.[1][5]

The synthesis of polysubstituted isoxazoles, however, presents a significant challenge, primarily in controlling the regioselectivity of ring formation.[6] This guide focuses on a strategic approach to synthesize 4-methoxyisoxazole-3-carboxylic acid, a valuable building block where the substitution pattern is precisely controlled.

Strategic Overview of Isoxazole Synthesis

The construction of the isoxazole ring is predominantly achieved through 1,3-dipolar cycloaddition reactions. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[4][7]

Key Synthetic Methodologies:
  • [3+2] Cycloaddition of Nitrile Oxides and Alkynes: This is the most versatile and widely reported method for isoxazole synthesis.[4] The reaction proceeds by generating a nitrile oxide in situ, which then reacts with an alkyne to form the isoxazole ring. The substitution pattern of the final product is dictated by the choice of the nitrile oxide precursor and the alkyne.

  • Cyclization of β-Dicarbonyl Compounds: Another common route involves the condensation of 1,3-dicarbonyl compounds, such as β-ketoesters, with hydroxylamine.[8] This method is effective but can sometimes lead to mixtures of regioisomers depending on the substrate and reaction conditions.

  • Enamine-Triggered Cycloadditions: A more recent, metal-free approach utilizes enamines (generated in situ from aldehydes) as the dipolarophile for reaction with nitrile oxides.[6][9] This method offers high yields and excellent regiocontrol for producing 3,4-disubstituted isoxazoles.[6][9]

For the synthesis of 4-methoxyisoxazole-3-carboxylic acid, the [3+2] cycloaddition offers the most direct and controllable route. By carefully selecting a nitrile oxide precursor that will yield the C3-carboxylic acid functionality and an alkyne bearing a methoxy group, we can achieve the desired substitution pattern with high fidelity.

Visualizing the Core [3+2] Cycloaddition Strategy

cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile cluster_2 Cycloaddition N_precursor Hydroximoyl Halide (Precursor) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) N_precursor->Nitrile_Oxide - H-Base⁺X⁻ Base Base (e.g., Triethylamine) Isoxazole Substituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne R'—C≡C—R'' (Alkyne) Alkyne->Isoxazole

Caption: General schematic of isoxazole synthesis via 1,3-dipolar cycloaddition.

Recommended Synthetic Pathway and Protocols

The proposed synthesis is a two-step process designed for clarity, efficiency, and control. It begins with the construction of the core heterocyclic ester via cycloaddition, followed by a standard saponification to yield the target carboxylic acid.

Workflow Visualization

G start Starting Materials: Ethyl Chlorooximidoacetate & Methoxyacetylene step1 Step 1: [3+2] Cycloaddition - Base: Triethylamine - Solvent: THF start->step1 intermediate Intermediate: Ethyl 4-methoxyisoxazole- 3-carboxylate step1->intermediate step2 Step 2: Saponification - Base: LiOH or NaOH - Solvent: THF/Water intermediate->step2 workup Acidic Workup (e.g., HCl) step2->workup final_product Final Product: 4-Methoxyisoxazole- 3-carboxylic acid workup->final_product

Caption: Proposed two-step workflow for the target molecule synthesis.

Protocol 1: Synthesis of Ethyl 4-methoxyisoxazole-3-carboxylate (Intermediate)

This protocol describes the regioselective formation of the isoxazole ring system. The nitrile oxide is generated in situ from ethyl chlorooximidoacetate in the presence of a non-nucleophilic base and is immediately trapped by methoxyacetylene.

Causality: The use of triethylamine as a base is critical; it is strong enough to dehydrohalogenate the hydroximoyl chloride to form the reactive nitrile oxide but is not nucleophilic enough to engage in unwanted side reactions.[6] Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is performed at a low temperature to control the rate of nitrile oxide formation and minimize its dimerization into a furoxan byproduct.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Ethyl ChlorooximidoacetateC₄H₆ClNO₃151.55-1.52 g10.0
MethoxyacetyleneC₃H₄O56.0650 wt% in THF~2.46 g22.0
Triethylamine (TEA)C₆H₁₅N101.19-1.53 mL11.0
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous50 mL-
Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl chlorooximidoacetate (1.52 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in 30 mL of anhydrous THF. Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add the solution of methoxyacetylene (2.46 g of 50 wt% solution, ~22.0 mmol, 2.2 equiv) via syringe.

  • Nitrile Oxide Generation: In a separate flask, prepare a solution of triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the main reaction flask over 30 minutes using a syringe pump, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the ethyl chlorooximidoacetate spot indicates reaction completion.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Redissolve the oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield ethyl 4-methoxyisoxazole-3-carboxylate as a clear oil.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield is typically in the range of 65-80%.

Protocol 2: Synthesis of 4-Methoxyisoxazole-3-carboxylic acid (Final Product)

This protocol details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product. Saponification is a robust and high-yielding reaction for this transformation.

Causality: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester. A mixed solvent system of THF and water is used to ensure the solubility of both the organic ester and the inorganic base.[10] Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate or become extractable into an organic solvent.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Ethyl 4-methoxyisoxazole-3-carboxylateC₇H₉NO₄171.15-1.19 g7.0
Lithium Hydroxide (LiOH)LiOH23.95-0.34 g14.0
Tetrahydrofuran (THF)C₄H₈O72.11-20 mL-
Water (Deionized)H₂O18.02-10 mL-
Hydrochloric Acid (HCl)HCl36.462 MAs needed-
Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the ethyl 4-methoxyisoxazole-3-carboxylate (1.19 g, 7.0 mmol) in 20 mL of THF.

  • Base Addition: Add a solution of lithium hydroxide (0.34 g, 14.0 mmol, 2.0 equiv) in 10 mL of deionized water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification and Final Product:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methoxyisoxazole-3-carboxylic acid as a white solid.

    • The product can be further purified by recrystallization if necessary.

Self-Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected yield for the hydrolysis step is typically >90%.

References

  • Larionov, O. V., et al. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. NIH Public Access. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. organic-chemistry.org. [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. inno-pharmchem.com. [Link]

  • ResearchGate. (2017). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • MySkinRecipes. 4-Methylisoxazole-3-carboxylic acid. myskinrecipes.com. [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. [Link]

  • Zhou, X., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E. [Link]

  • Szeliga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. organic-chemistry.org. [Link]

  • Szeliga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • ResearchGate. (2018). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

  • Chandra, K., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health. [Link]

  • Kumar, D., et al. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health. [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Chemical Properties of 4-Methylisoxazole-5-Carboxylic Acid for Synthesis. inno-pharmchem.com. [Link]

Sources

Method

Protocol for the Regioselective Nitration of 4-Methoxyisoxazole: Synthesis of 5-Nitro-4-methoxyisoxazole

An Application Note for Researchers and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group onto this heterocyclic system provides a versatile chemical handle for further synthetic transformations, most notably its reduction to a primary amine, which opens avenues for diverse functionalization and library synthesis.[3] This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 4-methoxyisoxazole to yield 5-nitro-4-methoxyisoxazole. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and emphasize critical safety protocols to ensure a self-validating and reproducible process.

Mechanistic Rationale and Scientific Basis

The nitration of 4-methoxyisoxazole is an electrophilic aromatic substitution reaction.[4][5] The success of this synthesis hinges on the controlled generation of a potent electrophile and understanding the directing effects of the substituents on the isoxazole ring.

Generation of the Electrophile: The Nitronium Ion

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This pre-mixing step is highly exothermic and must be performed with extreme care at low temperatures to prevent uncontrolled reactivity.

Regioselectivity in Isoxazole Nitration

The isoxazole ring itself is an electron-deficient heterocycle, but it can still undergo electrophilic substitution, typically at the C4 position.[4][7] However, in our substrate, the C4 position is already occupied by a methoxy group (-OCH₃). The methoxy group is a powerful activating group and is ortho, para-directing. In the context of the 4-substituted isoxazole ring, the positions ortho to the methoxy group are C3 and C5.

The regiochemical outcome—nitration at the C5 position—is a result of the synergistic electronic effects of the methoxy group and the isoxazole ring itself. The methoxy group strongly activates the C5 position towards electrophilic attack through resonance stabilization of the intermediate sigma complex. This directing effect overrides the inherent, weaker preference for C4 substitution in unsubstituted isoxazoles, leading to the selective formation of 5-nitro-4-methoxyisoxazole.

Caption: Fig. 1: Electrophilic attack of the nitronium ion on 4-methoxyisoxazole.

Comprehensive Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[8][9] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): At all times, wear chemical safety goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[10][11][12]

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height to contain toxic fumes (NOx) and protect against potential splashes.[11][12]

  • Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station. Have a spill kit containing a suitable neutralizer (e.g., sodium bicarbonate or calcium carbonate) readily available.[11][12]

  • Reagent Handling: Always add acid to water or, in this case, the stronger sulfuric acid to the nitric acid, never the reverse. Pour acids slowly and deliberately to control the rate of mixing.

  • Thermal Hazard: The reaction is highly exothermic. The temperature must be strictly controlled with an efficient ice bath. A runaway reaction can lead to rapid gas evolution and vessel over-pressurization.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

Materials and Reagents
Reagent/MaterialGrade
4-Methoxyisoxazole≥97% Purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)68-70%
Deionized WaterACS Grade
Crushed Ice
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Ethyl Acetate (EtOAc)ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade
Ethanol (for recrystallization)95% or Absolute
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • 25 mL Dropping funnel

  • Large crystallizing dish (for ice bath)

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure

G A 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C C 3. Add Nitrating Mixture Dropwise to Substrate Solution at 0-5°C A->C B 2. Prepare Substrate Solution (4-Methoxyisoxazole in H₂SO₄) Cool to 0°C B->C D 4. Stir at 0-5°C for 1 hour Monitor by TLC C->D E 5. Quench Reaction Pour mixture onto crushed ice D->E F 6. Isolate Crude Product Vacuum Filtration E->F G 7. Wash & Neutralize Wash solid with cold H₂O F->G H 8. Purify Product Recrystallization from Ethanol/Water G->H I 9. Characterize Final Product (NMR, IR, MS, MP) H->I

Caption: Fig. 2: Experimental workflow for the nitration of 4-methoxyisoxazole.

Part 1: Preparation of the Nitrating Mixture

  • In a clean, dry 50 mL beaker, place 5 mL of concentrated nitric acid.

  • Cool the beaker in an ice-salt bath.

  • Slowly and with extreme caution , add 5 mL of concentrated sulfuric acid dropwise to the nitric acid using a Pasteur pipette.[13][14] Swirl the mixture gently after each addition.

  • Keep this nitrating mixture in the ice bath until needed. The temperature should be maintained below 10°C.

Part 2: Nitration Reaction

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-methoxyisoxazole in 10 mL of concentrated sulfuric acid. This may be slightly exothermic; perform this addition slowly and allow the solution to cool if necessary.

  • Cool the flask in a large ice bath until the internal temperature is between 0 and 5°C.[15]

  • Fill a dropping funnel with the cold nitrating mixture prepared in Part 1.

  • Add the nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 10°C. [13] A faster addition rate or inadequate cooling can lead to the formation of unwanted byproducts and create a safety hazard.[16]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

Part 3: Workup and Purification

  • In a 400 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 50 mL of deionized water.

  • Slowly and carefully pour the reaction mixture from the flask onto the ice slurry with vigorous stirring.[14] A pale yellow solid should precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) until the washings are neutral to pH paper. This removes residual acid.

  • Press the solid as dry as possible on the funnel.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (~95%) and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to a constant weight.

Characterization

The identity and purity of the final product, 5-nitro-4-methoxyisoxazole, should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic strong absorbances of the nitro group (~1550 and 1350 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Summary of Key Parameters

ParameterValue / ConditionRationale
Stoichiometry ~1.5 eq. HNO₃Ensures complete reaction while minimizing over-nitration.
Solvent/Catalyst Concentrated H₂SO₄Acts as a solvent and catalyst for nitronium ion formation.[5]
Reaction Temp. 0 - 10 °CCritical for controlling the exothermic reaction and preventing side products.[13]
Reaction Time 1 - 1.5 hoursSufficient for complete conversion under these conditions.
Workup Quenching on iceSafely stops the reaction and precipitates the organic product.[14]
Expected Yield 70 - 85%Typical yield for similar aromatic nitration reactions.[13]

Conclusion

This application note provides a robust and reliable protocol for the nitration of 4-methoxyisoxazole. By understanding the underlying chemical principles and adhering strictly to the detailed procedural and safety guidelines, researchers can confidently synthesize 5-nitro-4-methoxyisoxazole, a valuable intermediate for drug discovery and development. The self-validating nature of the protocol, with its emphasis on temperature control and careful reagent addition, ensures high reproducibility and purity of the final product.

References

  • Kilway, K. V. (2007). 7. Nitration of Methyl Benzoate. University of Missouri – Kansas City. Retrieved from [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Musgrave, R. (2020, February 13). Nitration Lab [Video]. YouTube. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Reddit. (2023, December 24). How is isoxazole substituted at the 4-position? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • PubMed. (2025, April 11). Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • MathScienceTutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety [Video]. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Kinetics and Mechanism of the Electrophilic Substitution of Hetero- aromatic Compounds. Part XLVII. Nitration of Phenylisoxazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Scholars Research Library. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2017, April 6). Isoxazole derivatives as new nitric oxide elicitors in plants. Retrieved from [Link]

  • ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Nitration of isoxazole 9: (i) Ac 2 O, HNO 3 , 0.5 h, 0-5 °C,.... Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4-Methoxyisoxazole Scaffolds

Executive Summary The 4-methoxyisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique electronic properties due to the electron-do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxyisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique electronic properties due to the electron-donating methoxy group at the C4 position. However, incorporating this unit via Suzuki-Miyaura coupling presents distinct challenges: isoxazole ring instability (N-O bond cleavage) under basic conditions and protodeboronation of heteroaryl boronic acids.

This guide details the optimized protocols for coupling 4-methoxyisoxazole derivatives. We focus on two primary pathways: utilizing 5-bromo-4-methoxyisoxazole as the electrophile and 4-methoxyisoxazole-5-boronic esters as the nucleophile. The protocols herein prioritize the use of bulky phosphine ligands (e.g.,


) to accelerate reductive elimination, thereby suppressing competitive ring-opening pathways.

Chemical Context & Mechanistic Insight

The Electronic Landscape

The 4-methoxy group exerts a mesomeric donating effect (+M), increasing electron density within the isoxazole ring.

  • Impact on Oxidative Addition: When using 5-bromo-4-methoxyisoxazole, the C-Br bond is more electron-rich than in unsubstituted isoxazoles, potentially slowing oxidative addition.

  • Impact on Stability: The electron-rich nature stabilizes the ring against nucleophilic attack (base hydrolysis) compared to nitro-isoxazoles, but the N-O bond remains a weak point (

    
    ).
    
The Instability Trap: Ring Opening

A common failure mode in isoxazole coupling is the base-mediated cleavage of the N-O bond, leading to acyclic


-amino enones or nitriles. This is exacerbated by high temperatures (

) and strong alkoxide bases.
Mechanistic Pathway & Ligand Selection

To mitigate side reactions, the catalytic cycle must be faster than the decomposition rate.

  • Ligand Choice: We recommend

    
      or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich C-Br bond and, crucially, accelerate reductive elimination.
    
  • Boron Species: Free isoxazole boronic acids are prone to rapid protodeboronation. Pinacol (BPin) or MIDA boronates are required for stability.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Activated) OxAdd->TransMet + Boronate SideRxn SIDE REACTION: Ring Opening / Dehalogenation OxAdd->SideRxn Slow Turnover RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 5-Bromo-4-methoxyisoxazole Substrate->OxAdd Boronate Ar-B(OR)2 + Base Boronate->TransMet

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of side reactions if turnover is slow.

Experimental Protocols

Protocol A: Coupling of 5-Bromo-4-methoxyisoxazole (Electrophile)

Best for: Coupling diverse aryl boronic acids to the isoxazole core.

Rationale: The 5-bromo derivative is stable and commercially available.[1] Using a highly active catalyst system allows for milder heating, preserving the isoxazole ring.

Reagents:

  • Substrate: 5-Bromo-4-methoxyisoxazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (4.8 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq. solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-bromo-4-methoxyisoxazole (1.0 mmol), aryl boronic acid (1.2 mmol),

    
     (18 mg, 0.02 mmol), and 
    
    
    
    (14 mg, 0.048 mmol).
  • Atmosphere Exchange: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Activation: Add

    
     (2M aq., 1.0 mL) dropwise. Note: Aqueous phosphate is gentler than carbonate/hydroxide, reducing ring hydrolysis risk.
    
  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Coupling of 4-Methoxyisoxazole-5-boronic acid pinacol ester (Nucleophile)

Best for: Coupling the isoxazole unit onto complex heteroaryl halides.

Rationale: The free boronic acid of 4-methoxyisoxazole is unstable. The pinacol ester (BPin) is robust but requires careful activation. We utilize a non-aqueous base system to prevent protodeboronation.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Nucleophile: 4-Methoxyisoxazole-5-BPin (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: CsF (2.5 equiv) or

    
     (anhydrous)
    
  • Solvent: DME/MeOH (10:1) or Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, combine the Aryl Bromide (1.0 mmol), Isoxazole-BPin (1.2 mmol),

    
     (41 mg, 0.05 mmol), and CsF (380 mg, 2.5 mmol).
    
  • Solvation: Add anhydrous DME (5 mL) and MeOH (0.5 mL). Note: MeOH aids in transmetalation of BPin esters without requiring water.

  • Reaction: Heat to 80 °C for 16 hours in a sealed tube.

  • Troubleshooting: If protodeboronation (formation of 4-methoxyisoxazole) is observed by LC-MS, switch solvent to pure anhydrous DMF and use

    
     (1.0 equiv) as an activator (Liebeskind-Srogl type conditions).
    

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing conditions based on observed byproducts.

OptimizationTree Start Start Reaction (Protocol A) Check Check LC-MS (4 hours) Start->Check Success Product Formed (>80% Conv.) Check->Success Yes Fail1 Problem: Low Conversion Check->Fail1 SM Remaining Fail2 Problem: Ring Opening (Nitrile/Enone) Check->Fail2 Byproducts A Fail3 Problem: Protodeboronation (Ar-H) Check->Fail3 Byproducts B Sol1 Action: Switch to XPhos Pd G3 Increase Temp to 90°C Fail1->Sol1 Sol2 Action: Lower Temp to 50°C Use CsF instead of K3PO4 Fail2->Sol2 Sol3 Action: Use Anhydrous Conditions (Protocol B with DMF) Fail3->Sol3

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes involving isoxazoles.

Comparative Data: Base & Ligand Effects
VariableConditionOutcome on 4-Methoxyisoxazole
Base

(aq)
Moderate yield, some ring hydrolysis observed at >90°C.
Base

(aq)
Optimal. Good balance of activation vs. stability.
Base

/

High reactivity at low temp (20°C), but toxic .[3] Use only as last resort.
Ligand

Poor turnover. Oxidative addition is too slow for electron-rich isoxazole.
Ligand

Excellent. Promotes rapid coupling, minimizing decomposition time.

References

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. Source: ResearchGate.[4][5] Context: Establishes the necessity of bulky phosphine ligands (

    
    ) for sterically demanding or sensitive isoxazole couplings.
    
    
  • The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. Source: BenchChem.[2] Context: Provides fundamental data on the N-O bond stability and general reactivity of halogenated isoxazoles.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Context: Detailed review of boronate stability (MIDA vs Pinacol) and general catalyst selection for heterocyclic substrates.

  • Application Notes for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Source: BenchChem.[2] Context: Analogous chemistry for electron-rich, methoxy-substituted heteroaryl bromides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methoxyisoxazole Synthesis &amp; Yield Optimization

Executive Summary The synthesis of 4-methoxyisoxazole derivatives presents a unique set of challenges often underestimated in standard literature. Low yields typically stem from three distinct failure modes: competitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-methoxyisoxazole derivatives presents a unique set of challenges often underestimated in standard literature. Low yields typically stem from three distinct failure modes: competitive N-alkylation (during direct methylation), hydrolytic instability (during cyclization), or azeotropic loss (during isolation).

This guide deconstructs these failure modes and provides validated protocols to recover yield.

Module 1: Route Selection & Critical Process Parameters (CPP)

Before troubleshooting, verify you are using the correct route for your scale and substitution pattern.

FeatureRoute A: Direct Methylation Route B: De Novo Cyclization
Precursor 4-Hydroxyisoxazole (or 4-isoxazolone)Methyl methoxyacetate + Formate/Ester
Primary Risk Regioselectivity: Competition between O-methylation (desired) and N-methylation (byproduct).Stability: The methoxy-enolate intermediate is moisture-sensitive.
Scale Suitability High (if selectivity is controlled).High (Industrial standard).
Atom Economy Moderate (requires leaving group removal).High.

Module 2: Troubleshooting Route A (Direct Methylation)

The Problem: You are methylating a 4-hydroxyisoxazole precursor but obtaining low yields due to mixtures of O-methyl (Target) and N-methyl (Byproduct) isoxazoles.

The Mechanism of Failure

4-Hydroxyisoxazoles exist in a tautomeric equilibrium with 4-isoxazolinones. Under basic conditions, the ambident anion can react at the Oxygen (hard nucleophile) or the Nitrogen (soft nucleophile).

MethylationSelectivity Start 4-Hydroxyisoxazole Base Deprotonation (Base) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Path_O O-Attack (Hard Electrophile) Anion->Path_O Favored by Hard Bases (K2CO3) Path_N N-Attack (Soft/Ambivalent) Anion->Path_N Favored by Soft Conditions Product_O 4-Methoxyisoxazole (TARGET) Path_O->Product_O Product_N N-Methyl-4-isoxazolone (IMPURITY) Path_N->Product_N

Figure 1: Mechanistic pathway showing the competition between O- and N-alkylation.

Protocol Optimization

To maximize O-methylation (Yield > 85%):

  • Solvent Choice: Use DMF or Acetone . Avoid protic solvents which solvate the oxygen anion, reducing its nucleophilicity and encouraging N-attack.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) .[1] The potassium cation coordinates tightly with the oxygen, directing alkylation to that site. Avoid counter-ions like Li+ or Na+ if selectivity is poor.

  • Methylating Agent:

    • Standard:Methyl Iodide (MeI) (1.1 - 1.2 equiv).

    • High Selectivity:[2]Trimethylsilyldiazomethane (TMSCHN₂) in MeOH/Toluene is superior for sensitive substrates, avoiding basic conditions entirely [1].

Troubleshooting Checklist:

  • Issue: >10% N-methyl byproduct.[3]

    • Fix: Switch solvent to DMF; ensure reaction temp is < 25°C. Higher temperatures favor the thermodynamically stable N-alkyl product in some substitution patterns [2].

  • Issue: Incomplete conversion.

    • Fix: Add catalytic 18-crown-6 to solubilize the potassium carbonate.

Module 3: Troubleshooting Route B (De Novo Cyclization)

The Problem: You are building the ring from methyl methoxyacetate and ethyl formate, but the yield is < 40%.

The Mechanism of Failure

This route relies on a Claisen condensation followed by cyclization with hydroxylamine. The yield killer is usually the hydrolysis of the enolate intermediate before cyclization, or pH mismanagement during the hydroxylamine addition.

Optimized Protocol
  • Claisen Condensation:

    • React Methyl Methoxyacetate + Ethyl Formate (1.2 equiv) + NaH (or NaOMe) in dry Toluene/THF.

    • Critical: Maintain temperature < 10°C during addition.

  • Cyclization:

    • Dissolve the resulting sodium enolate salt in water.

    • Add Hydroxylamine Hydrochloride (1.1 equiv).

    • The Secret:Control the pH. The cyclization is most efficient at pH 6-7 . If the solution is too acidic (pH < 4), the acetal/enol ether hydrolyzes. If too basic (pH > 9), the isoxazole ring may not close or can ring-open [3].

Module 4: Isolation & Purification (The "Hidden" Yield Loss)

The Problem: NMR shows quantitative conversion, but isolated yield is low.

Root Cause: 4-Methoxyisoxazole (unsubstituted) and its small alkyl derivatives are volatile and significantly water-soluble . Standard rotary evaporation and extraction protocols lead to massive losses.

WorkupLogic Start Reaction Mixture (Crude) Check1 Is Product Volatile? (MW < 150?) Start->Check1 Volatile YES: High Risk Check1->Volatile Yes Stable NO: Standard Workup Check1->Stable No Action1 1. Do NOT Rotovap to dryness 2. Use low BP solvent (Pentane/DCM) Volatile->Action1 Action2 1. Saturate Aqueous Phase (NaCl) 2. Continuous Extraction Volatile->Action2 Action3 Distill solvent using Vigreux column Action2->Action3

Figure 2: Decision tree for isolation of volatile isoxazole derivatives.

Recovery Protocol
  • Quench: Sat. NH₄Cl (keep pH neutral).

  • Extraction:

    • Saturate the aqueous layer with NaCl (Salting out is mandatory).

    • Use Dichloromethane (DCM) or MTBE (3x extractions).

  • Concentration:

    • Do NOT use a high-vacuum pump.

    • Do NOT evaporate to dryness.

    • Concentrate to a defined volume (e.g., 5 mL) and use directly in the next step if possible.

    • If isolation is required, use Kugelrohr distillation with a chilled receiving flask (-78°C).

FAQ: Common User Scenarios

Q: Can I use Diazomethane for the methylation? A: Yes. Diazomethane (or TMS-diazomethane) provides the highest regioselectivity for O-methylation because it reacts via a different mechanism (proton transfer followed by rapid trapping of the cation) that favors the oxygen. However, for scale-up, the K₂CO₃/MeI/DMF method is safer and sufficient if temperature is controlled [1].

Q: My product turns brown upon standing. Why? A: 4-Methoxyisoxazoles are electron-rich. They are susceptible to oxidation or polymerization if trace acid is present. Store under Nitrogen at -20°C. Ensure all acid traces from the cyclization step are neutralized.

Q: I see a peak at 3.8 ppm and 3.6 ppm in NMR. Which is which? A: Typically, the O-Methyl group appears downfield (3.9 - 4.0 ppm) compared to the N-Methyl group (3.4 - 3.6 ppm). Additionally, the ring proton (H-5) in the O-isomer often shows a distinct coupling pattern compared to the N-isomer [4].

References

  • Regioselective Methylation of Heterocycles

    • Source: N
    • Context: Discusses biocatalytic and chemical strategies for selective N- vs O-methylation, highlighting the utility of diazomethane and specific methyltransferase conditions for high selectivity.
    • URL:

  • Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

    • Source: National Institutes of Health (PMC) / Acta Crystallogr E.
    • Context: details the specific protocol using K2CO3 and MeI in DMF for isoxazole methyl
    • URL:

  • Isoxazole Synthesis via Claisen Condensation

    • Source: Google P
    • Context: Describes the industrial preparation of 4-methyl-5-ethoxy oxazole/isoxazole derivatives, emphasizing pH control (pH 9 for isolation, pH 2 for acidification)
    • URL:

  • Purification and Volatility Management

    • Source: MDPI (Separ
    • Context: Discusses the extraction and handling of methyl-imidazole/isoxazole isomers, highlighting the necessity of salting out and careful solvent removal to prevent loss of vol
    • URL:

Sources

Optimization

Technical Support Center: Purification of Volatile Isoxazole Derivatives

Introduction: The "Yield vs. Purity" Paradox Isoxazole derivatives, particularly low-molecular-weight 3,5-disubstituted variants, present a unique challenge in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield vs. Purity" Paradox

Isoxazole derivatives, particularly low-molecular-weight 3,5-disubstituted variants, present a unique challenge in medicinal chemistry. While the isoxazole ring is a critical bioisostere for carboxylic acids and esters, its physicochemical properties often lead to significant yield loss during standard workup.

The Core Problem: Many simple isoxazoles have boiling points (B.P.) between 90°C and 150°C at atmospheric pressure. Under the high vacuum (0.1–1.0 mbar) required to remove solvents like DMF or DMSO, these products sublime or co-evaporate, disappearing into the vacuum trap. Furthermore, the N-O bond is thermally labile; excessive heating (>150°C) can trigger ring cleavage into nitriles or rearrangement to oxazoles.[1]

This guide provides validated protocols to break the cycle of "purifying until nothing is left."

Decision Matrix: Selecting the Right Method

Before attempting purification, categorize your compound based on its physical state and predicted volatility.[1]

PurificationLogic Start Crude Isoxazole Mixture StateCheck Physical State at RT? Start->StateCheck Solid Solid StateCheck->Solid Liquid Oil / Liquid StateCheck->Liquid Recryst Recrystallization (Avoid heat >80°C) Solid->Recryst Impurity soluble Sublimation Sublimation (High Vacuum, Controlled T) Solid->Sublimation High vapor pressure VolatileCheck Predicted B.P. < 180°C? Liquid->VolatileCheck HighBP Standard Flash Chromatography VolatileCheck->HighBP No LowBP Volatile Handling Required VolatileCheck->LowBP Yes Kugelrohr Kugelrohr Distillation (Bulb-to-Bulb) LowBP->Kugelrohr Thermostable KeeperMethod Flash with 'Keeper' Solvent LowBP->KeeperMethod Thermolabile

Figure 1: Decision tree for selecting purification methodology based on compound volatility and physical state.[1]

Critical Workflows

Protocol A: The "Keeper Solvent" Technique (For Chromatography)

Best For: Isolating volatile oils via Flash Chromatography without rotary evaporation loss.

Theory: According to Raoult's Law, the vapor pressure of your product is reduced when diluted. By never removing the final trace of solvent, you prevent the product from entering the gas phase.

Steps:

  • Solvent Selection: Use a solvent system with a B.P. < 40°C (e.g., Pentane/Diethyl Ether) rather than Hexane/EtOAc.[1]

  • The "Keeper": Before concentration, add a high-boiling, inert solvent (the "keeper") to your fractions.[1]

    • NMR Analysis: Use Mesitylene (B.P. 164°C).[1] It has distinct NMR signals (singlet at ~6.8 ppm) that don't overlap with isoxazoles.[1]

    • Next Step Synthesis: Use the solvent required for the subsequent reaction (e.g., Toluene, THF).

  • Concentration:

    • Set Rotavap bath to 25°C .

    • Pressure: >150 mbar (Do not go to high vacuum).[1]

    • Stop evaporation when the volume equals the amount of "keeper" added.

  • Validation: Calculate yield via NMR integration against the known amount of keeper solvent.

Protocol B: Kugelrohr Distillation (Bulb-to-Bulb)

Best For: Isolating liquids < 2 g with B.P.[1] up to 200°C; separates "tar" from product.

Why it works: The short path (cm distance) minimizes the pressure drop, allowing distillation at lower temperatures than a vigreux column, preserving the N-O bond.

Steps:

  • Loading: Dissolve crude in minimal DCM, transfer to the loading bulb, and evaporate DCM at ambient pressure.

  • Setup: Ensure the receiving bulb is cooled (Dry ice/Acetone for very volatile isoxazoles; Ice/Water for others).

  • The Ramp (Crucial):

    • Start rotation at moderate speed.

    • Set vacuum to 0.5 mmHg .

    • Increase oven temperature in 10°C increments every 5 minutes.

  • Collection: Watch for the "schlierenchemie" (wavy lines) in the bridge. Once the product distills, stop heating immediately to prevent higher-boiling impurities from co-distilling.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield after Rotavap Product sublimed/evaporated into the pump trap.[1]Stop! Check the trap solvent immediately. If product is present, extract the trap water with DCM. Future: Use Protocol A (Keeper Solvent).
Product turns yellow/brown N-O bond cleavage (thermal decomposition) or ring opening to nitrile.[1]Limit bath temperature to <40°C. Avoid strong bases during workup (isoxazoles can be base-sensitive).[1]
Co-elution on Column Isoxazole polarity is similar to impurities (common with regioisomers).[1][2]Switch stationary phase. Use C18 (Reverse Phase) or neutral Alumina.[1] Silica is acidic and can degrade sensitive isoxazoles.
"Grease" in NMR High vacuum grease contamination during sublimation/distillation.Use grease-free joints (Teflon sleeves) for Kugelrohr setups.[1]
Bumping in Kugelrohr Residual solvent in the crude oil.Pre-dry the crude oil under a nitrogen stream for 30 mins before applying high vacuum.

Comparative Data: Solvent Removal Limits

Use this table to determine the safe vacuum level for your specific isoxazole derivative.

Compound ClassApprox B.P.[1][3][4][5][6] (Atm)Rec.[1] Bath TempVacuum Limit (Do Not Exceed)
3,5-Dimethylisoxazole 142°C30°C20 mbar
3-Methylisoxazole 118°C25°C40 mbar
5-Phenylisoxazole Solid (M.P. 42°C)35°C10 mbar
Isoxazole (Parent) 95°CDo not Rotavap Distill at Atm Pressure

Frequently Asked Questions (FAQ)

Q: Can I use acidic water washes during extraction? A: Yes, but be cautious. While the isoxazole nitrogen is not very basic (pKa of conjugate acid ~ -3.0), strong acids can promote ring hydrolysis.[1] Use 0.5M HCl or saturated NH₄Cl rather than concentrated mineral acids.

Q: My isoxazole is a liquid. Can I crystallize it? A: Indirectly. If purification is impossible, consider derivatizing.[1] Reacting the isoxazole with a picrate or forming a hydrochloride salt (if an amino group is present on the side chain) can create a solid suitable for recrystallization. You can liberate the free base later.

Q: Is UV detection reliable for isoxazoles? A: Simple alkyl-isoxazoles have low extinction coefficients and may not show up well at 254 nm.[1] Use Iodine staining or KMnO₄ (oxidizes the ring/side chains) for TLC visualization.

Safety Note

Warning: Many isoxazole derivatives are biologically active (e.g., ibotenic acid analogues) and can be neurotoxic.[1] Volatile isoxazoles pose an inhalation hazard. Always handle these compounds in a fume hood and use a secondary cold trap to prevent release into the laboratory atmosphere.

References

  • Isoxazole Properties & Synthesis

    • P. G. M.[1][5] Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014 .[1] (Context: Stability of heterocycles).

    • Isoxazole.[2][3][7] Wikipedia. [Link][1][2][8]

  • Purification Methodologies

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann, 2022 .[1] (The gold standard for specific boiling points and drying methods).

    • Kugelrohr Distillation Protocol. Chemistry LibreTexts. [Link]

  • Volatile Solvent Handling

    • Rotary Evaporation Techniques for Volatile Compounds. University of Rochester, Dept. of Chemistry.[1] [Link]

  • Isoxazole Synthesis & Stability

    • Wakefield, B. J.[1] The Chemistry of Organolithium Compounds. Pergamon, 1974 .[1] (References ring cleavage of isoxazoles under strong base/heat).

    • Synthesis of Isoxazoles. Organic Chemistry Portal. [Link][1]

Sources

Troubleshooting

Technical Support Center: Isoxazole Intermediate Integrity

Status: Operational Ticket ID: ISOX-H2O-PROTOCOLS Operator: Senior Application Scientist Subject: Handling Moisture Sensitivity & Stability of Isoxazole Intermediates Introduction: The N-O Bond Paradox Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-H2O-PROTOCOLS Operator: Senior Application Scientist Subject: Handling Moisture Sensitivity & Stability of Isoxazole Intermediates

Introduction: The N-O Bond Paradox

Welcome to the technical support hub for isoxazole chemistry. If you are here, you likely appreciate the unique electronic profile of the isoxazole ring—a masquerading masked 1,3-dicarbonyl equivalent.

However, you have likely encountered its "paradox": while the aromatic isoxazole ring is generally robust, its intermediates (specifically nitrile oxides , lithiated species , and activated 3-unsubstituted rings ) exhibit extreme sensitivity to moisture and pH. The labile N-O bond energy (


 230 kJ/mol) is the weak link; inappropriate moisture exposure triggers irreversible ring cleavage or polymerization.

This guide replaces standard operating procedures with causality-driven protocols . We do not just tell you what to do; we explain why the chemistry fails if you don't.

Module 1: The "Invisible" Intermediate (Nitrile Oxides)

Context: The [3+2] cycloaddition of nitrile oxides to alkynes/alkenes is the gold standard for isoxazole synthesis. The Failure Mode: Nitrile oxides are transient. In the presence of moisture, the precursor (hydroximoyl chloride) hydrolyzes. If the concentration of nitrile oxide is too high, it dimerizes to form furoxans (1,2,5-oxadiazole-2-oxides), a dead-end byproduct.

Mechanism of Failure
  • Hydrolysis: Water attacks the hydroximoyl chloride, reverting it to the oxime or forming a hydroxamic acid.

  • Dimerization:

    
    . This is second-order kinetics; high concentration favors dimerization over cycloaddition.
    
Protocol: The "Starve-Feed" In Situ Generation

Goal: Keep steady-state concentration of nitrile oxide low to favor reaction with the dipolarophile (alkyne) over dimerization.

Reagents:

  • Precursor: Aldoxime or Hydroximoyl chloride.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chloramine-T.

  • Base:

    
     or dilute NaOH (if biphasic).
    

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction flask. Use anhydrous DMF or DCM.

  • The Trap: Dissolve the dipolarophile (alkyne) and the NCS in the solvent first.

  • Slow Addition: Dissolve the aldoxime in a separate syringe. Add it via syringe pump over 4–6 hours.

    • Why? As the aldoxime enters, it is instantly chlorinated to hydroximoyl chloride, then dehydrohalogenated by base to the nitrile oxide, which is immediately trapped by the excess alkyne.

  • Moisture Check: If using a biphasic system (EtOAc/Water), ensure vigorous stirring. The interface is where the reaction happens; stagnant layers promote hydrolysis.

Visualizing the Competitive Pathway

NitrileOxideFate Start Aldoxime Precursor Inter Nitrile Oxide (R-CNO) Start->Inter NCS / Base Target Isoxazole (Product) Inter->Target + Alkyne (Fast) Fail1 Furoxan (Dimer) Inter->Fail1 High Conc. (No Trap) Fail2 Hydroxamic Acid Inter->Fail2 + H2O (Hydrolysis)

Figure 1: The competitive fate of the Nitrile Oxide intermediate. Success depends on the rate of trapping (green) exceeding dimerization (red).

Module 2: Metallation Integrity (Lithiated Isoxazoles)

Context: Functionalizing the C-4 or C-5 position often requires lithiation (using


-BuLi or LDA).
The Failure Mode:  The C-Li bond on the isoxazole ring is hyper-reactive. Trace moisture protonates the species instantly (quenching). Furthermore, uncontrolled temperatures (> -60°C)  cause the ring to fragment into a ketenimine, destroying the scaffold.
Critical Parameters Table
ParameterSpecificationScientific Rationale
Temperature -78°C (Strict) Above -60°C, the lithiated isoxazole undergoes ring fragmentation (N-O cleavage).
Solvent Anhydrous THF Ether/THF coordinates Li, stabilizing the species. Must be distilled over Na/Benzophenone or passed through activated alumina.
Quenching Inverse Addition Pouring the lithiated species into the electrophile prevents localized warming and side reactions.
Indicator Internal Thermometer External bath temp

Internal temp. A 5°C spike during BuLi addition can kill the reaction.
Protocol: Cryogenic Lithiation
  • Setup: 3-neck flask, internal thermometer,

    
    /Ar inlet, septum.
    
  • Cooling: Cool THF and isoxazole to -78°C (Dry Ice/Acetone).

  • Deprotonation: Add

    
    -BuLi dropwise.
    
    • Rate Limit: Ensure internal temp never rises above -70°C.

  • Aging: Stir for 30 mins at -78°C. Do not warm.

  • Electrophile Addition: Add the dry electrophile (aldehyde/ketone) slowly.

  • The "Danger Zone": The reaction is most sensitive after lithiation but before quenching. Maintain inert atmosphere rigorously.

Module 3: Preventing Ring Cleavage (Workup & Storage)

Context: You have successfully synthesized the isoxazole. Now you must isolate it. The Failure Mode: The isoxazole ring, particularly 3-unsubstituted variants (e.g., Leflunomide derivatives), is susceptible to base-catalyzed ring opening (Kemp elimination mechanism).

The Mechanism: The Kemp Elimination

In the presence of a strong base (pH > 10) and water:

  • Base removes the proton at C-3 (the most acidic site).

  • The N-O bond cleaves.[1]

  • Result: Formation of a

    
    -keto nitrile (open chain).
    
Troubleshooting Workflow: Safe Isolation

RingStability Isox Crude Isoxazole Mixture Check Check C-3 Substituent Isox->Check Subst Substituted (Methyl/Aryl) Check->Subst Stable Unsub Unsubstituted (H) Check->Unsub Labile Action1 Standard Workup (Sat. NaHCO3) Subst->Action1 Action2 Acidic/Neutral Workup (Keep pH < 8) Unsub->Action2 Risk Risk: Ring Opening to Cyano-Ketone Action2->Risk If pH > 9

Figure 2: Decision tree for workup conditions based on C-3 substitution.

Corrective Protocol:

  • Avoid: 1M NaOH washes for 3-unsubstituted isoxazoles.

  • Use: Saturated

    
     or dilute HCl for quenching.
    
  • Storage: Store isoxazole intermediates in a desiccator. If the compound is an oil, store at -20°C under Argon to prevent slow hydrolysis by atmospheric moisture.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield in [3+2] Cycloaddition Dimerization of Nitrile Oxide.[2]Slow down addition. Use a syringe pump to add the precursor over 6+ hours. Increase equivalents of dipolarophile.
Product is a

-keto nitrile
Base-induced ring opening during workup.Check pH. Ensure workup was neutral or slightly acidic. Avoid strong bases if C-3 is unsubstituted.
Recovery of Starting Material (Lithiation) "Wet" THF or quenching by air.Re-dry Solvent. Distill THF over Na/Benzophenone. Ensure the reaction stays under positive

pressure.
Dark Tarry Mixture Polymerization or thermal decomposition.Temperature Control. In lithiation, you likely exceeded -60°C. In cycloaddition, the reaction may have been too exothermic (run in dilute solution).

References

  • Mechanism of Isoxazole Ring Opening

    • Study on Leflunomide Metabolism: Demonstrates the C-3 deprotonation pathway leading to ring scission under basic conditions.[3]

    • Source: Mattsson, C. et al. "Leflunomide: A Mechanistic Study." J. Org. Chem. (Verified via PubChem/ResearchGate snippets).

  • Nitrile Oxide Cycloaddition Protocols

    • Huisgen Cycloaddition Review: Detailed kinetics on dimeriz
    • Source: Huisgen, R. "1,3-Dipolar Cycloadditions."[4] Angew.[3][5][6] Chem. Int. Ed.

  • Lithiation of Heterocycles

    • Handling Organolithiums: Standard protocols for cryogenic heterocyclic functionaliz
    • Source:Organic Chemistry Portal - Isoxazole Synthesis.Link

  • Green Synthesis & Moisture Tolerance

    • Ultrasound-assisted synthesis:[7][8] Discusses overcoming solubility/moisture issues in aqueous media (for stable variants).

    • Source:NIH/PubMed Central Review on Isoxazole Synthesis.Link

Disclaimer: This guide is for research purposes only. Always consult the SDS of specific reagents (especially


-BuLi and Nitrile Oxides) before handling.

Sources

Optimization

Optimizing reaction temperature for isoxazole O-alkylation

A Senior Application Scientist's Guide to Optimizing Reaction Temperature Welcome to the Technical Support Center for Isoxazole O-Alkylation. This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the Technical Support Center for Isoxazole O-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole chemistry. The regioselective alkylation of the isoxazole ring is a common challenge, with the reaction temperature being one of the most critical parameters influencing the outcome. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for successful O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in isoxazole alkylation?

Temperature is a pivotal control element because the deprotonated isoxazole is an ambident nucleophile , meaning it can be alkylated at two different positions: the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). These two pathways often have different activation energies and lead to products of varying thermodynamic stability. Temperature directly influences the reaction kinetics and the position of the equilibrium, thereby dictating the ratio of N- to O-alkylated products.[1] Excessively high temperatures can also lead to side product formation and decomposition, while temperatures that are too low may result in impractically slow or incomplete reactions.[1][2]

Q2: What is the mechanistic difference between N- and O-alkylation, and how does temperature control it?

The outcome of the reaction is often a contest between kinetic and thermodynamic control.

  • Kinetic Control: This regime governs the formation of the product that is formed fastest. This product has the lowest activation energy barrier. In many heterocyclic systems, the nitrogen atom is the more nucleophilic site (the kinetic site), leading to the N-alkylated product as the initial major isomer.[3] Kinetic control is typically favored at lower temperatures, which provide enough energy to overcome the lowest activation barrier but not enough for the reverse reaction to occur readily.[4]

  • Thermodynamic Control: This regime favors the formation of the most stable product. This pathway may have a higher activation energy barrier but results in a lower overall energy state. If the O-alkylated isoxazole is the more thermodynamically stable isomer, higher reaction temperatures can provide the necessary energy to overcome the higher activation barrier and allow the reaction to equilibrate to the most stable product.[3][4] Longer reaction times also favor the thermodynamic product.[4]

The interplay between these two pathways is visually represented in the reaction coordinate diagram below.

G Fig 1: Kinetic vs. Thermodynamic Control in Isoxazole Alkylation cluster_0 Reactants Isoxazole Anion + R-X TS_O TS_thermo Reactants->TS_O Ea (thermodynamic) TS_N TS_kinetic N_Product N-Alkylated Product (Kinetic) TS_N->N_Product O_Product O-Alkylated Product (Thermodynamic) TS_O->O_Product E0 E1 E2 E3 E4 Reactants_pos TS_N_pos N_Product_pos TS_O_pos O_Product_pos yaxis Potential Energy xaxis Reaction Coordinate

Caption: Reaction coordinate diagram illustrating competing N- and O-alkylation pathways.

Troubleshooting Guide

Problem 1: My reaction yields exclusively or predominantly the N-alkylated isomer.

This is a classic sign that the reaction is under kinetic control and that the nitrogen is the most nucleophilic site.

Causality & Explanation: The lone pair on the nitrogen atom is often more available for attack than the oxygen, leading to a lower activation energy for N-alkylation. This is especially true with "soft" alkylating agents (like alkyl iodides) and in polar aprotic solvents (like DMF or THF) which do not strongly solvate the oxygen anion.

Troubleshooting Steps:

  • Increase the Reaction Temperature: This is the most direct approach to favor the thermodynamic product. Incrementally increase the temperature (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the product ratio. Be aware that higher temperatures can sometimes lead to decomposition.[2]

  • Change the Solvent: A switch to a polar protic solvent (like ethanol or isopropanol) can selectively solvate the oxygen atom, making it less nucleophilic and potentially favoring N-alkylation even more. Conversely, less polar solvents might alter the aggregation state of the isoxazole salt and influence selectivity. A systematic solvent screen is often beneficial.

  • Vary the Base/Counter-ion: The counter-ion of the base (e.g., Li+, Na+, K+, Cs+) can dramatically influence regioselectivity. Harder cations (like Li+) coordinate more tightly to the harder oxygen atom, potentially blocking it and favoring N-alkylation. Softer, larger cations (like K+ or Cs+) form looser ion pairs, which can sometimes increase the proportion of O-alkylation. Using a strong base like sodium hydride (NaH) has been shown to provide excellent N-1 regioselectivity in similar heterocyclic systems.[3]

  • Extend the Reaction Time: If the O-alkylated product is indeed more stable, allowing the reaction to stir for a longer period at an elevated temperature may facilitate equilibration from the kinetic N-product to the thermodynamic O-product.[4]

Problem 2: The reaction is very slow or gives a low yield of any product, even at elevated temperatures.

This issue points to problems with reactivity, either of the starting materials or the reaction conditions themselves.

Causality & Explanation: A low reaction rate can be due to a number of factors: a stable starting material, an insufficiently strong base to deprotonate the isoxazole, a poor leaving group on the alkylating agent, or steric hindrance around the reaction centers.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your isoxazole and alkylating agent are pure and dry. Water can quench the base and inhibit the reaction.

  • Increase Temperature: If no decomposition is observed, a higher temperature is the first variable to adjust to increase the reaction rate. Microwave irradiation can be a highly effective technique to accelerate reactions and improve yields, often at lower overall temperatures than conventional heating.[5][6][7] For example, a reaction that yielded 90% at 100°C in 3 hours under conventional heating achieved a 95% yield in just 15 minutes at 50°C with ultrasound assistance.[5][6]

  • Use a Stronger Base: If deprotonation is incomplete, switching to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS) will generate a higher concentration of the nucleophilic anion, accelerating the reaction.

  • Improve the Leaving Group: The alkylation rate is highly dependent on the leaving group. The general trend for reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly speed up the reaction.

G Fig 2: Troubleshooting Workflow for O-Alkylation Start Initial Reaction Outcome N_Product Problem: Predominant N-Alkylation Start->N_Product Low_Yield Problem: Low Yield / No Reaction Start->Low_Yield Decomposition Problem: Decomposition Observed Start->Decomposition Step1N Increase Temperature (Promote Thermodynamic Ctrl) N_Product->Step1N Step1L Increase Temperature (Check for decomposition) Low_Yield->Step1L Step1D Decrease Temperature (Favor Kinetic Ctrl / Stability) Decomposition->Step1D Success Desired O-Alkylation! Step2N Change Base/Counter-ion (e.g., to K+ or Cs+) Step1N->Step2N Step3N Extend Reaction Time Step2N->Step3N Step3N->Success Step2L Use Stronger Base (e.g., NaH, KHMDS) Step1L->Step2L Step3L Improve Leaving Group (e.g., Cl -> Br or I) Step2L->Step3L Step3L->Success Step2D Reduce Reaction Time (Monitor closely) Step1D->Step2D Step3D Screen Milder Bases Step2D->Step3D Step3D->Success

Caption: A decision-making flowchart for troubleshooting common isoxazole alkylation issues.

Problem 3: I am observing significant product decomposition at higher temperatures.

This indicates that your target product or starting materials are not stable under the reaction conditions required for O-alkylation. The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under harsh conditions.[8]

Causality & Explanation: High temperatures can provide enough energy to access decomposition pathways. This can include ring-opening of the isoxazole, elimination reactions of the alkylating agent, or other undesired side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical step. Find the highest possible temperature that does not cause significant decomposition and hold the reaction there for a longer time.[1]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed or the product concentration begins to decrease.

  • Use Milder Conditions: If possible, switch to a milder base. Strongly basic conditions can promote isoxazole ring-opening.[9]

  • Consider Alternative Activation: As mentioned, microwave or ultrasound-assisted synthesis can often promote reactions at significantly lower temperatures, thereby avoiding thermal decomposition.[5][6]

Experimental Protocol: Temperature Screening for Optimal O-Alkylation

This protocol outlines a parallel screening experiment to efficiently determine the optimal temperature for your specific isoxazole O-alkylation reaction.

Materials:

  • Your substituted isoxazole (1.0 eq)

  • Alkylating agent (1.1 - 1.5 eq)

  • Selected base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., DMF)

  • Array of reaction vials with stir bars

  • Heating blocks or oil baths set to different temperatures

  • TLC plates and/or LC-MS for monitoring

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the isoxazole, base, and a stir bar to each of four identical reaction vials.

  • Solvent Addition: Add the same volume of anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Temperature Equilibration: Place the vials in separate heating blocks pre-equilibrated to a range of temperatures. A good starting range is:

    • Vial 1: 25 °C (Room Temperature)

    • Vial 2: 50 °C

    • Vial 3: 80 °C

    • Vial 4: 110 °C

  • Reaction Initiation: Once the solutions have reached the target temperatures, add the alkylating agent to each vial simultaneously (or in quick succession). Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture, quench it (e.g., with a drop of water), and analyze by TLC or LC-MS to determine the ratio of starting material, O-alkylated product, and N-alkylated product.

  • Analysis: After a set period (e.g., 24 hours), or once the starting material is consumed in one of the reactions, quench all reactions and perform a full work-up and analysis to determine the yield and product ratio for each temperature.

Data Interpretation

Summarize your results in a table to clearly identify the optimal conditions.

Temperature (°C)Reaction Time (h)Conversion (%)O-Alkylated Yield (%)N-Alkylated Yield (%)Notes
252440535Reaction is slow, highly N-selective (kinetic).
5024953065Good conversion, still N-selective.
8012>997524Optimal balance of rate and O-selectivity.
1104>996015Faster reaction, but decomposition observed.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ChemistrySelect. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

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Troubleshooting

Technical Support Center: Safe Handling of Halogenated Isoxazole Precursors

Welcome to the Technical Support Center for the safe handling of halogenated isoxazole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of halogenated isoxazole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these reactive compounds. The following information is curated to ensure scientific integrity and promote a culture of safety in the laboratory.

Introduction: The Double-Edged Sword of Halogenated Isoxazole Precursors

Halogenated isoxazole precursors, such as hydroximoyl halides and α-haloketones , are invaluable building blocks in medicinal chemistry for the synthesis of a wide array of therapeutic agents.[1] However, their utility is intrinsically linked to their reactivity, which also presents significant safety challenges. A thorough understanding of the underlying chemistry and potential hazards is not just best practice; it is a prerequisite for safe and successful experimentation.

This guide will address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established safety protocols and scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Foundational Safety

This section addresses the most common initial questions regarding the safe handling of halogenated isoxazole precursors.

Q1: What are the primary hazards associated with halogenated isoxazole precursors like hydroximoyl chlorides and α-haloketones?

A1: The primary hazards stem from their reactivity, toxicity, and the nature of their reaction intermediates and byproducts.

  • Reactivity: Hydroximoyl halides are precursors to highly reactive nitrile oxides , which are prone to uncontrolled dimerization or decomposition, potentially leading to pressure buildup and forceful release.[2][3] α-Haloketones are reactive electrophiles and lachrymators.

  • Toxicity: Many halogenated organic compounds are irritants to the skin, eyes, and respiratory tract.[4] Some may also have systemic toxicity. Always consult the specific Safety Data Sheet (SDS) for the precursor you are using.

  • Corrosivity: Precursors like hydroximoyl chlorides can release hydrogen halides (e.g., HCl) upon contact with moisture, which are corrosive to respiratory tissues and equipment.

  • Byproducts: The synthesis of isoxazoles can generate halogenated waste and potentially hazardous byproducts, which require careful handling and disposal.[5]

Q2: What is the minimum Personal Protective Equipment (PPE) required when working with these precursors?

A2: A multi-layered approach to PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[6][7]Protects against splashes of corrosive precursors and solvents. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with compatible materials (e.g., nitrile inner glove, neoprene or butyl rubber outer glove).[6]Provides protection against both the halogenated precursor and the organic solvents used. Check glove compatibility charts for the specific chemicals in use.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[8]Protects skin from accidental splashes and provides a barrier against fire hazards.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[9] For situations with a high risk of aerosol generation, a respirator may be necessary.A fume hood is the primary engineering control to prevent inhalation of volatile and corrosive vapors.
Q3: How should I properly store halogenated isoxazole precursors?

A3: Storage conditions are critical to maintaining the stability and safety of these compounds.

  • Moisture and Air Sensitivity: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[10] Moisture can lead to the release of corrosive hydrogen halides.

  • Incompatibilities: Store away from bases, oxidizing agents, and metals.[11]

  • Ventilation: Store in a well-ventilated area designated for corrosive and reactive chemicals.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges Safely

This section provides guidance on specific issues that may arise during the synthesis of isoxazoles from halogenated precursors, with a focus on safety implications.

Q4: My reaction to generate nitrile oxides in situ from a hydroximoyl chloride is not proceeding as expected, and I'm observing unexpected gas evolution. What should I do?

A4: Unexpected gas evolution is a serious concern and indicates a potential loss of reaction control. The cause could be the uncontrolled decomposition of the nitrile oxide intermediate.

Immediate Actions:

  • Do not panic.

  • Ensure the fume hood sash is as low as possible while maintaining a safe working distance.

  • If the reaction is exothermic, apply external cooling (ice bath).

  • If the gas evolution is rapid and cannot be controlled, evacuate the immediate area and alert your colleagues and safety officer.

Troubleshooting the Chemistry:

  • Cause: Nitrile oxides are highly reactive and can dimerize to form furoxans or decompose, especially at high concentrations or elevated temperatures.[3] This decomposition can be exothermic and release gases.

  • Solution:

    • Slow Addition: Add the base or the hydroximoyl chloride precursor slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low.

    • Temperature Control: Maintain the recommended reaction temperature. Overheating can accelerate decomposition.

    • In Situ Trapping: Ensure the dipolarophile (the alkyne or alkene) is present in the reaction mixture before generating the nitrile oxide, allowing for immediate trapping and preventing accumulation of the reactive intermediate.[2]

Q5: I am concerned about unreacted nitrile oxide at the end of my reaction. How can I safely quench it?

A5: Quenching reactive intermediates is a critical final step in ensuring the safety of the workup procedure.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Before opening the reaction to the atmosphere, cool it to 0 °C in an ice bath.

  • Slowly add a nucleophilic scavenger: A common and effective method is the slow, dropwise addition of a dilute aqueous solution of a mild nucleophile, such as sodium or potassium sulfite, or even methanol. This will react with any remaining hydroximoyl chloride and nitrile oxide.

  • Monitor for exotherm: During the quenching process, monitor the temperature of the reaction mixture. A significant temperature increase indicates a large amount of unreacted starting material or intermediate.

  • Stir for a sufficient time: Allow the mixture to stir at a low temperature for at least 30 minutes to an hour to ensure the complete quenching of all reactive species before proceeding with the workup.

Q6: My isoxazole synthesis is producing a mixture of regioisomers. How does this impact safety, and how can I improve regioselectivity?

A6: While primarily a chemical challenge, the formation of regioisomers can have safety implications if the separation process is difficult or if one of the isomers is significantly more hazardous.

  • Safety Implication: Complex purification procedures may require larger volumes of solvents and extended handling times, increasing the risk of exposure.

  • Improving Regioselectivity:

    • Reaction Conditions: The regioselectivity of 1,3-dipolar cycloadditions is highly dependent on the electronic and steric properties of both the nitrile oxide and the dipolarophile, as well as the solvent and temperature.[12][13]

    • Catalysis: In some cases, the use of a catalyst can improve regioselectivity.

    • Precursor Choice: The choice of the halogenated precursor can also influence the outcome.

Consulting literature for similar substrate combinations is crucial for optimizing regioselectivity.[3]

Q7: What are the correct procedures for disposing of waste generated from these reactions?

A7: Halogenated waste must be disposed of according to strict environmental regulations.

  • Segregation: All waste containing halogenated compounds must be collected in a dedicated, clearly labeled, and sealed halogenated waste container .[5][14] Do not mix halogenated waste with non-halogenated waste.

  • Quenching: Ensure all reactive intermediates have been quenched before adding the waste to the container.

  • Container Integrity: Use appropriate, chemically resistant containers.

  • Labeling: Clearly label the waste container with "Halogenated Waste" and list the major components.

  • Disposal Vendor: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Part 3: Experimental Protocols & Visualizations

This section provides a detailed, step-by-step methodology for a common isoxazole synthesis and visual diagrams to illustrate key workflows.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via in situ Nitrile Oxide Generation

Disclaimer: This is a generalized protocol and must be adapted based on the specific substrates and a thorough risk assessment.

  • Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

    • Ensure the reaction is set up in a certified chemical fume hood.

  • Reactant Preparation:

    • In the flask, dissolve the alkyne (1.0 eq) in a suitable anhydrous solvent (e.g., THF, dichloromethane).

    • In the dropping funnel, prepare a solution of the hydroximoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Reaction:

    • Cool the flask containing the alkyne to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add a solution of a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the alkyne solution.

    • Begin the slow, dropwise addition of the hydroximoyl chloride solution from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional hour, then slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any remaining reactive species.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware in Fume Hood reactants 2. Prepare Reactant Solutions (Alkyne & Hydroximoyl Chloride) setup->reactants cool 3. Cool Alkyne Solution reactants->cool add_base 4. Add Base cool->add_base add_precursor 5. Slow Addition of Hydroximoyl Chloride add_base->add_precursor stir 6. Stir and Monitor add_precursor->stir quench 7. Quench Reaction stir->quench extract 8. Extraction quench->extract purify 9. Purification extract->purify

Caption: A generalized workflow for the synthesis of isoxazoles from halogenated precursors.

safety_decision_tree start Handling Halogenated Isoxazole Precursors risk_assessment Perform Risk Assessment start->risk_assessment ppe Select Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) risk_assessment->ppe engineering_controls Use Engineering Controls (Fume Hood) risk_assessment->engineering_controls spill Spill or Exposure? ppe->spill engineering_controls->spill spill_yes Follow Emergency Procedures: - Evacuate if necessary - First Aid - Notify Supervisor spill->spill_yes Yes spill_no Proceed with Experiment spill->spill_no No waste Generate Waste? spill_no->waste waste_yes Segregate into Halogenated Waste and Dispose Properly waste->waste_yes Yes waste_no Continue Experiment waste->waste_no No waste_no->spill

Caption: A decision tree for ensuring safety during experiments with halogenated isoxazole precursors.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. (2024). PubMed. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]

  • SCIENCE & TECHNOLOGY. IChemE. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PMC. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). PubMed. [Link]

  • Assessing inhalation injury in the emergency room. (2015). PMC. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]

  • Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. ResearchGate. [Link]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. [Link]

  • First Aid for Chemical Inhalation Incidents. (2024). Coast2Coast. [Link]

  • Oxidative cycloaddition of hydroxamic acids with dienes or guaiacols mediated by iodine(III) reagents. (2018). Beilstein Journals. [Link]

  • Explosion caused due to mixture of nitrous oxide gas with mono-silane gas at university. Failure Knowledge Database. [Link]

  • Personal Protective Equipment for Chemical Handling. Safelyio. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • XRD study of thermal stability of hydroxyl-aluminium chloride. ResearchGate. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Loba Chemie. [Link]

  • Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. Tufts University. [Link]

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. ResearchGate. [Link]

  • Cycloadditions of 1-(β-benzoylvinyl)-3-oxidopyridiniums and subsequent transformations. Semantic Scholar. [Link]

  • Diagnostics and Therapeutics: Inhalation Injuries. (2025). Taming the SRU. [Link]

  • Nitrogen Oxide Inhalation Lung Injury From an Industrial Explosion: A Case Report and Review of the Literature. (2025). PMC. [Link]

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  • Inhalation Injury and Toxic Industrial Chemical Exposure. (2016). Joint Trauma System. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shifts of 4-Methoxyisoxazole Protons

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of heterocyclic compounds is paramount. This guide provides an in-depth analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 4-methoxyisoxazole, offering a comparative perspective against its parent scaffold, isoxazole, and other relevant derivatives. By examining the electronic influence of the methoxy substituent, this document aims to equip researchers with the foundational knowledge to confidently interpret the NMR spectra of similarly substituted isoxazoles.

The Isoxazole Ring: A Privileged Scaffold

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a favored building block in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. The chemical shift of each proton in the ¹H NMR spectrum provides a sensitive probe of its local electronic environment, revealing subtle yet significant structural details.

Comparative Analysis of ¹H NMR Chemical Shifts

To appreciate the electronic impact of the 4-methoxy group, it is instructive to first consider the ¹H NMR spectrum of the parent isoxazole. The isoxazole ring possesses three protons at positions 3, 4, and 5.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Methoxy (ppm)Solvent
Isoxazole8.3106.3858.492-CDCl₃
5-Methylisoxazole8.0175.930--CS₂
3,5-Dimethylisoxazole-5.80 (approx.)--CDCl₃
4-Methoxyisoxazole (Predicted) ~8.0-8.2-~8.2-8.4~3.8-4.0CDCl₃

Note: The chemical shift for H-4 in 3,5-dimethylisoxazole is an approximation based on available data.

The protons of isoxazole exhibit distinct chemical shifts, with H-5 appearing furthest downfield due to the anisotropic effect of the neighboring nitrogen atom and its proximity to the oxygen atom. H-3 is also significantly deshielded, while H-4 is the most shielded of the ring protons.[1]

The introduction of a methoxy group at the 4-position is anticipated to induce significant changes in the chemical shifts of the remaining ring protons, H-3 and H-5. The methoxy group is a powerful electron-donating group through resonance (+M effect), which increases the electron density at the ortho and para positions of an aromatic ring.[2][3] In the context of the isoxazole ring, this translates to increased shielding of the adjacent protons.

Consequently, for 4-methoxyisoxazole, we predict the following:

  • H-3 and H-5: A noticeable upfield shift (to a lower ppm value) for both H-3 and H-5 compared to the parent isoxazole is expected. This is due to the increased electron density at these positions resulting from the electron-donating nature of the methoxy group.

  • Methoxy Protons: The protons of the methoxy group itself are expected to appear as a sharp singlet in the region of 3.8 to 4.0 ppm, a characteristic range for methoxy groups attached to heteroaromatic rings.[4][5]

This shielding effect is evident when comparing the chemical shift of H-4 in isoxazole (6.385 ppm) with H-4 in 5-methylisoxazole (5.930 ppm).[1][6] The electron-donating methyl group at the 5-position shields the adjacent H-4 proton, causing an upfield shift. A similar, and likely more pronounced, effect is anticipated from the 4-methoxy group on H-3 and H-5.

Visualizing Substituent Effects

The following diagram illustrates the structure of 4-methoxyisoxazole and the anticipated electronic influence of the methoxy group on the chemical shifts of the ring protons.

Caption: Electronic influence of the 4-methoxy group on the isoxazole ring protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the 4-methoxyisoxazole sample into a clean, dry vial.[7]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

  • Place the sample in the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

  • Use a pulse angle of 30-45 degrees. A 45° pulse provides a good compromise between signal intensity and quantitative accuracy for routine spectra.[10]

  • Set the acquisition time to 2-4 seconds to ensure good digital resolution.[10][11]

  • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.

  • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8 to 16 scans are typically sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-methoxyisoxazole is a clear illustration of substituent effects in a heteroaromatic system. The electron-donating methoxy group at the 4-position significantly shields the H-3 and H-5 protons, causing a diagnostically useful upfield shift compared to the parent isoxazole. By understanding these fundamental principles and employing a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural characterization and analysis of complex isoxazole derivatives, thereby accelerating the pace of discovery in drug development and chemical research.

References

  • NMR shifts 1H -general.cdx - Chemistry Connected.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.
  • Methoxy groups just stick out - ACD/Labs.
  • Determination of mebendazole and its formulations using 1H nuclear magnetic resonance spectrometry - Analyst (RSC Publishing).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign.
  • NMR Chemical Shift Values Table - Chemistry Steps.
  • Isoxazole(288-14-2) 1H NMR spectrum - ChemicalBook.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • Supporting Information - 3.
  • 5-Methylisoxazole(5765-44-6) 1H NMR spectrum - ChemicalBook.
  • NMR Solvent Data Chart.
  • 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum - ChemicalBook.
  • Stepbystep procedure for NMR data acquisition.
  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. - ResearchGate.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed.
  • NMR Sample Preparation - Western University.
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books.
  • Methoxy gp on aromatic ring ? | ResearchGate.
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich.
  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals.

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-Methoxyisoxazole: Elucidating Structure Through Vibrational Analysis

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. 4-Methoxyisoxazole, a key structural motif in various biologically active molecules, presents...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. 4-Methoxyisoxazole, a key structural motif in various biologically active molecules, presents a unique spectroscopic fingerprint that can be decisively analyzed using Infrared (IR) spectroscopy. This guide provides an in-depth analysis of the characteristic IR absorption bands of 4-methoxyisoxazole, offering a comparative perspective with related structural analogs to aid researchers in unequivocal identification and structural elucidation.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed light. These absorption frequencies are highly characteristic of the types of bonds and functional groups present, making IR spectroscopy a powerful and routine tool for structural analysis.[1][2][3] The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

The power of this technique lies in the correlation of specific absorption bands with particular vibrational modes, such as the stretching of C=O, N-H, or C-H bonds, and the bending of C-H groups. For a molecule like 4-methoxyisoxazole, we can anticipate a combination of vibrations arising from the isoxazole ring and the methoxy substituent.

The Expected IR Spectrum of 4-Methoxyisoxazole: A Predictive Analysis

The structure of 4-methoxyisoxazole combines a five-membered heterocyclic isoxazole ring with a methoxy group. The isoxazole ring itself is an aromatic-like system containing C=C, C=N, C-O, and N-O bonds.[4][5] The methoxy group introduces aliphatic C-H bonds and a characteristic C-O-C ether linkage. By dissecting the molecule into its constituent functional groups, we can predict the key features of its IR spectrum.

Below is a summary of the expected characteristic absorption bands for 4-methoxyisoxazole, based on established group frequencies and data from analogous structures.

Data Presentation: Predicted IR Absorption Bands for 4-Methoxyisoxazole
Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3150 - 3050Medium to Weak=C-H StretchingArising from the C-H bonds on the isoxazole ring.[6]
2980 - 2850MediumC-H StretchingAsymmetric and symmetric stretching of the methyl (-CH₃) group.[7]
~1600 and 1500-1430Strong to WeakC=C and C=N StretchingRing stretching vibrations of the isoxazole moiety.[3]
~1450MediumC-H BendingAsymmetric bending (scissoring) of the methyl group.
~1380Medium to WeakC-H BendingSymmetric bending (umbrella mode) of the methyl group.
1280 - 1240StrongAsymmetric C-O-C StretchingCharacteristic of aryl ethers (anisole-type).
1160 - 1140MediumN-O StretchingA key vibration of the isoxazole ring.[8]
1070 - 1020StrongSymmetric C-O-C StretchingAnother important band for the ether linkage.
900 - 675Medium to Strong=C-H Out-of-Plane BendingCan provide information about the substitution pattern of the ring.[9]

Comparative Analysis: Distinguishing 4-Methoxyisoxazole from its Analogs

To truly appreciate the diagnostic power of the IR spectrum of 4-methoxyisoxazole, a comparison with structurally related molecules is essential.

  • Isoxazole: The parent isoxazole ring will exhibit the characteristic ring stretching (C=C, C=N) and N-O stretching vibrations. However, it will lack the strong C-O-C stretching bands and the aliphatic C-H stretching and bending modes associated with the methoxy group. High-resolution studies of isoxazole vapor provide precise band centers for these fundamental vibrations.[10][11]

  • Anisole (Methoxybenzene): Anisole serves as an excellent model for the methoxy group attached to an aromatic system. Its spectrum is dominated by strong C-O-C asymmetric and symmetric stretching bands.[12] While it also shows aromatic C-H stretching, it lacks the characteristic N-O and C=N vibrations of the isoxazole ring.

  • Substituted Isoxazoles: The position and electronic nature of substituents on the isoxazole ring can influence the frequencies of the ring vibrations.[13][14] For instance, electron-withdrawing groups can shift the C=N and C=C stretching frequencies to higher wavenumbers. Comparing the spectrum of 4-methoxyisoxazole with other substituted isoxazoles allows for a nuanced understanding of these electronic effects.

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the relationship between the molecular structure and the expected IR bands, the following diagram illustrates the key functional groups in 4-methoxyisoxazole.

Caption: Molecular structure of 4-methoxyisoxazole with key functional groups highlighted.

Experimental Protocol: Acquiring the IR Spectrum of 4-Methoxyisoxazole

This section provides a standardized procedure for obtaining a high-quality IR spectrum of 4-methoxyisoxazole using a Fourier Transform Infrared (FT-IR) spectrometer.

Objective: To record the infrared spectrum of 4-methoxyisoxazole in the mid-IR region (4000-400 cm⁻¹).

Materials:

  • 4-Methoxyisoxazole sample

  • FT-IR spectrometer (e.g., equipped with a DTGS detector)

  • Sample holder (e.g., KBr plates for thin film, or KBr powder and pellet press)

  • Spatula

  • Agate mortar and pestle (if preparing a KBr pellet)

  • Volatile solvent (e.g., dichloromethane or chloroform) for thin film preparation

Methodology: KBr Pellet Technique

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place approximately 1-2 mg of the 4-methoxyisoxazole sample and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Sample Analysis:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Methodology: Thin Film Technique (for liquid or low-melting solid samples)

  • Background Spectrum: As described above.

  • Sample Preparation:

    • If the sample is a solid, dissolve a small amount in a few drops of a volatile solvent.

    • Place one or two drops of the liquid sample or solution onto the surface of a KBr or NaCl plate.

    • If a solvent was used, allow it to evaporate completely, leaving a thin film of the sample on the plate.

    • Place a second salt plate on top to create a uniform thin film.

  • Sample Analysis:

    • Mount the salt plates in the sample holder and place it in the spectrometer.

    • Collect the sample spectrum as described for the KBr pellet method.

  • Data Processing: As described above.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Sample Grind_with_KBr Grind_with_KBr Sample->Grind_with_KBr KBr Pellet Dissolve_in_Solvent Dissolve_in_Solvent Sample->Dissolve_in_Solvent Thin Film Press_Pellet Press_Pellet Grind_with_KBr->Press_Pellet Insert_Sample Insert_Sample Press_Pellet->Insert_Sample Deposit_on_Plate Deposit_on_Plate Dissolve_in_Solvent->Deposit_on_Plate Deposit_on_Plate->Insert_Sample Collect_Background Collect_Background Collect_Background->Insert_Sample Collect_Spectrum Collect_Spectrum Insert_Sample->Collect_Spectrum Process_Data Process_Data Collect_Spectrum->Process_Data Final_Spectrum Final_Spectrum Process_Data->Final_Spectrum

Caption: Workflow for acquiring an IR spectrum of 4-methoxyisoxazole.

Conclusion

The infrared spectrum of 4-methoxyisoxazole is a rich source of structural information, with characteristic bands corresponding to the vibrations of the isoxazole ring and the methoxy substituent. By understanding the expected positions and intensities of these bands and comparing them with the spectra of related compounds, researchers can confidently identify and characterize this important heterocyclic molecule. The methodologies outlined in this guide provide a robust framework for obtaining high-quality spectral data, which is a critical step in the rigorous analysis required in modern chemical research and drug development.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

  • Elsevier. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]

  • Bartleby. IR Spectrum Of Anisole. [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ACS Publications. Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. [Link]

  • National Institutes of Health. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]

  • National Institutes of Health. Isoxazole. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • University of Calgary. IR Absorption Table. [Link]

  • Royal Society of Chemistry. Substituted pyridines from isoxazoles: scope and mechanism. [Link]

  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • National Institutes of Health. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. 4-Acetylanisole. [Link]

Sources

Validation

Mass Spectrometry Profiling of Alkoxyisoxazoles: A Comparative Technical Guide

Executive Summary Alkoxyisoxazoles represent a critical structural motif in modern medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors, beta-lactamase resistant antibiotics, and glutamate receptor ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkoxyisoxazoles represent a critical structural motif in modern medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors, beta-lactamase resistant antibiotics, and glutamate receptor agonists. However, their bioanalytical characterization is complicated by the lability of the isoxazole N-O bond and the potential for rapid isomerization.

This guide provides a technical comparison of ionization and fragmentation methodologies for alkoxyisoxazoles. Unlike standard alkyl-isoxazoles, the alkoxy substituent introduces a competing fragmentation channel—side-chain elimination versus ring cleavage—that requires precise energy control to resolve. This document synthesizes mechanistic insights with practical protocols to ensure reproducible structural elucidation.

Part 1: Mechanistic Foundations

The Lability of the N-O Bond

The defining feature of isoxazole mass spectrometry is the weakness of the nitrogen-oxygen (N-O) bond. With a bond dissociation energy of approximately 55–60 kcal/mol, this is the "fuse" that triggers fragmentation.

In alkoxyisoxazoles, two primary competing pathways dictate the spectrum:

  • Ring Contraction (Isomerization): Homolytic cleavage of the N-O bond, followed by rearrangement to a thermodynamically stable azirine or oxazole intermediate.

  • Alkoxy Side-Chain Elimination: If the alkoxy chain is ethyl or longer, a McLafferty-like rearrangement involving a six-membered transition state can eject a neutral alkene, leaving a hydroxyisoxazole radical cation.

Diagram: Fragmentation Pathways of 3-Ethoxyisoxazole

The following diagram illustrates the competing pathways for a model 3-ethoxyisoxazole under collision-induced dissociation (CID).

G Parent Parent Ion [M+H]+ (m/z 114) TransitionState 6-Membered Transition State Parent->TransitionState Pathway A: Alkyl Cleavage RingOpen N-O Bond Cleavage (Open Chain) Parent->RingOpen Pathway B: Ring Fission HydroxyIsox Hydroxyisoxazole Ion (m/z 86) TransitionState->HydroxyIsox NeutralAlkene Loss of Ethene (C2H4, -28 Da) TransitionState->NeutralAlkene Azirine Azirine Intermediate (Rearrangement) RingOpen->Azirine Fragment1 Acyl Fragment (m/z 43) Azirine->Fragment1 Fragment2 Nitrile Fragment (m/z 71) Azirine->Fragment2

Figure 1: Competing fragmentation pathways for 3-ethoxyisoxazole. Pathway A preserves the ring, while Pathway B destroys it.

Part 2: Comparative Ionization Performance

For researchers selecting an interface, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely about sensitivity, but about the nature of the structural information obtained.

Comparison Table: EI vs. ESI for Alkoxyisoxazoles
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric field)
Molecular Ion (

)
Often weak or absent due to rapid N-O cleavage.Dominant

or

.
Primary Utility Library matching (NIST), identification of volatile impurities.PK/PD studies, metabolite identification in complex matrices.
Alkoxy Specificity Often strips the alkyl group immediately, making homolog differentiation (ethoxy vs. propoxy) difficult.Preserves the alkoxy chain, allowing MS/MS to confirm chain length via neutral loss scanning.
Isomer Differentiation Poor. 3-alkoxy and 5-alkoxy isomers often yield identical low-mass fragments.Good. Differences in collision energy (CE) thresholds can distinguish positional isomers.
Expert Insight: When to use which?
  • Use EI when analyzing raw starting materials or volatile synthesis intermediates (e.g., 3-methoxyisoxazole) to confirm purity against spectral libraries.

  • Use ESI-MS/MS for drug metabolites. The "soft" ionization keeps the fragile isoxazole ring intact, allowing you to apply controlled Collision Energy (CE) to peel off the alkoxy group first, confirming the side chain before breaking the ring.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol uses a "ramp-and-hold" strategy to distinguish between the alkoxy loss and ring cleavage.

Materials
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic, stabilizes the radical cation).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Methodology
  • Infusion Optimization:

    • Prepare a 1 µg/mL standard of the alkoxyisoxazole in 50:50 A:B.

    • Infuse at 10 µL/min.

    • Validation Check: Ensure the parent ion

      
       intensity > 1e6 cps. If 
      
      
      
      is observed in the source (in-source fragmentation), lower the Desolvation Temperature (reduce from 500°C to 350°C).
  • Collision Energy (CE) Ramping:

    • Set the quadrupole to select the parent ion.

    • Ramp CE from 5 eV to 50 eV in 5 eV increments.

    • Goal: Identify two distinct energy regimes.

      • Low CE (10-20 eV): Should yield predominantly the neutral loss of the alkene (Pathway A in Fig 1).

      • High CE (>30 eV): Should yield ring cleavage products (Pathway B).

  • Isomer Differentiation (3- vs 5-substituted):

    • 3-alkoxyisoxazoles typically require lower CE to trigger the N-O bond cleavage compared to 5-alkoxyisoxazoles due to electronic stabilization from the adjacent nitrogen.

    • Validation Check: Calculate the

      
       (energy required to fragment 50% of the parent ion). If 
      
      
      
      , you have successfully differentiated the isomers.

Part 4: Quantitative Fragmentation Data

The following data represents typical transitions for 3-Ethoxy-5-methylisoxazole (MW 127.14).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanismRelative Abundance (20 eV)
128.1

100.1 28 Da (Ethene)McLafferty-like rearrangement (Side chain loss)100% (Base Peak)
128.1

82.0 46 Da (Ethanol)Direct Heterolytic Cleavage15%
128.1

43.0 85 DaAcetyl cation (Ring cleavage)45%
100.1 (MS3)58.0 42 Da (Ketene)Retro-Diels-Alder of the hydroxy-isoxazole30%

Interpretation: The presence of the base peak at m/z 100.1 (Loss of 28) confirms the ethoxy group. If the compound were 3-methoxy, the loss would be 15 Da (methyl radical) or 32 Da (methanol), but never 28 Da, as a McLafferty rearrangement requires at least a two-carbon chain.

Part 5: Analytical Workflow Diagram

This decision tree guides the researcher through the identification process based on the observed spectral data.

Workflow Start Start: Unknown Alkoxyisoxazole Ionization Perform ESI-MS (Positive Mode) Start->Ionization CheckParent Is [M+H]+ stable? Ionization->CheckParent ReduceTemp Reduce Source Temp Check In-Source Frag CheckParent->ReduceTemp No MS2 Perform MS/MS (CE Ramp 10-50eV) CheckParent->MS2 Yes ReduceTemp->MS2 AnalyzeLoss Analyze Neutral Loss MS2->AnalyzeLoss Loss28 Loss of 28 Da (C2H4) AnalyzeLoss->Loss28 Found Loss14 Loss of 15/32 Da (CH3/CH3OH) AnalyzeLoss->Loss14 Found ResultEthoxy ID: Ethoxy Side Chain (McLafferty Pathway) Loss28->ResultEthoxy ResultMethoxy ID: Methoxy Side Chain (Radical Loss) Loss14->ResultMethoxy

Figure 2: Analytical decision tree for identifying alkoxy chain length via neutral loss scanning.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole.[1] Organic Mass Spectrometry. [Link][1]

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles.[2] Organic Mass Spectrometry. [Link][1]

  • American Society for Mass Spectrometry. Collision Induced Dissociation of Deprotonated Isoxazole via Direct Chemical Dynamics Simulations. [Link][3]

  • Chemistry Steps. McLafferty Rearrangement: Mechanism and Examples. [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues. [Link]

Sources

Comparative

Publish Comparison Guide: Structural &amp; Crystallographic Analysis of Methoxyisoxazole Derivatives

This guide provides an in-depth structural comparison of methoxyisoxazole derivatives, specifically contrasting the crystallographic data of 3-methoxyisoxazole derivatives (for which high-resolution X-ray data exists) ag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of methoxyisoxazole derivatives, specifically contrasting the crystallographic data of 3-methoxyisoxazole derivatives (for which high-resolution X-ray data exists) against 4-methoxyisoxazole derivatives (emerging pharmacophores).

Executive Summary

Context: Isoxazole derivatives are critical scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters in drug development (e.g., IL-17 modulators, GABA agonists). The Challenge: While 3-methoxyisoxazoles are well-characterized, 4-methoxyisoxazole derivatives represent a distinct structural class where the methoxy group's position at C4 significantly alters electronic distribution and steric packing compared to the C3 or C5 isomers. Guide Scope: This guide compares the crystallographic performance (packing, planarity, and intermolecular interactions) of the 4-methoxy scaffold against the established 3-methoxy alternative, supported by experimental protocols and X-ray diffraction data.

Comparative Analysis: 4-Methoxy vs. 3-Methoxy Derivatives

Structural Geometry & Conformation

The primary differentiator between these derivatives is the dihedral twist induced by the methoxy group's position relative to adjacent substituents (C3/C5).

FeatureAlternative: 3-Methoxy Derivative (Methyl 4-amino-3-methoxyisoxazole-5-carboxylate)Target: 4-Methoxy Derivative (Ethyl 4-methoxyisoxazole-3-carboxylate)
Crystal System MonoclinicPredicted: Triclinic or Monoclinic
Space Group

N/A (Synthetic Intermediate)
Planarity High Planarity (RMS deviation ~0.029 Å).[1][2] The 3-OMe group lies coplanar with the ring due to minimal steric clash.Potential Twist . The 4-OMe group is flanked by substituents at C3 and C5, often forcing the methoxy group out of plane to relieve steric strain.
Intramolecular H-Bonds Strong

bond locks the conformation.[1][2]
Lacks the 4-amino donor; relies on weak

interactions.
Packing Motif 1D Chains along [010] driven by

interactions.[1][2]
Likely dominated by van der Waals and

stacking due to lack of strong H-bond donors.
Crystallographic Data Points (Benchmark)

Data derived from Abdul Manan et al. (2023) for the 3-methoxy analog:

  • Bond Lengths:

    
     (Typical for isoxazole).
    
  • Bond Angles:

    
    .
    
  • Intermolecular Contacts: The 3-methoxy oxygen acts as a weak acceptor, while the carbonyl oxygen is the primary acceptor for H-bonds.

Experimental Protocols

Synthesis of Ethyl 4-methoxyisoxazole-3-carboxylate (Target)

Source: Adapted from Patent WO2021222404A1

Rationale: This protocol yields the 4-methoxy derivative suitable for hydrolysis and subsequent crystallization trials.

  • Starting Material: Begin with Ethyl 4-hydroxyisoxazole-3-carboxylate .

  • Methylation: Dissolve starting material (1.0 eq) in acetone. Add

    
     (1.5 eq) and Methyl Iodide (MeI, 1.2 eq).
    
  • Reflux: Heat to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter inorganic salts. Concentrate filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expect ~75% as a clear oil or low-melting solid.

Crystallization of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (Benchmark)

Source: Abdul Manan et al. (2023)

Rationale: This method produces diffraction-quality single crystals (Monoclinic


).
  • Precursor Reduction: Dissolve methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg) in AcOH/Water (3:1, 12 mL).

  • Iron Reduction: Add Iron powder (5.0 eq). Stir at 50°C for 2 hours .

  • Extraction: Remove solvent.[1][3] Partition residue between Water/EtOAc.[1][3] Basify with saturated

    
    .[1][3] Extract organic layer.[1][3][4]
    
  • Crystal Growth: Dissolve the purified amine in a minimum volume of Methanol . Allow slow evaporation at room temperature (25°C) for 3-5 days.

  • Result: Colorless block crystals suitable for X-ray diffraction.

Structural Logic & Workflow Visualization

The following diagram illustrates the structural divergence and crystallization logic for the two derivatives.

G Start Isoxazole Precursor Path3 Path A: 3-Methoxy Substitution Start->Path3 Path4 Path B: 4-Methoxy Substitution Start->Path4 Synth3 Synthesis: Nitro Reduction (Fe/AcOH) Path3->Synth3 Cryst3 Crystallization: Slow Evap (MeOH) Synth3->Cryst3 Struct3 Structure: Planar, P2(1)/c Intramol H-Bond (N-H...O) Cryst3->Struct3 Struct4 Predicted Structure: Twisted Conformation Weak Packing Forces Struct3->Struct4 Comparative Baseline Synth4 Synthesis: O-Methylation (MeI/K2CO3) Path4->Synth4 Barrier Steric Challenge: C3/C5 Flanking Groups Synth4->Barrier Barrier->Struct4

Caption: Workflow comparing the synthesis and structural outcomes of 3-methoxy vs. 4-methoxy isoxazole derivatives.

References

  • Abdul Manan, M. A. F., et al. (2023).[2][3] "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate".[1] IUCrData, 8(8), x230623.[1] Link

  • Patent WO2021222404A1. (2021). "Imidazopyridazines as modulators of IL-17". World Intellectual Property Organization. Link

  • Wolf, L. B., et al. (1995).[5] "Crystal structure of isoxazole derivatives". Journal of Chemical Crystallography. (Contextual comparison for ring planarity).

Sources

Validation

Technical Comparison: 4-Methoxyisoxazole vs. 4-Methyloxazole in Synthetic Medicinal Chemistry

The following technical guide provides an objective, data-driven comparison of 4-methoxyisoxazole and 4-methyloxazole . It is designed for medicinal chemists and process scientists requiring precise reactivity profiles f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of 4-methoxyisoxazole and 4-methyloxazole . It is designed for medicinal chemists and process scientists requiring precise reactivity profiles for scaffold selection.

Executive Summary

While 4-methoxyisoxazole and 4-methyloxazole share the same molecular weight and isomeric relationship, their reactivity profiles are orthogonally different due to the heteroatom arrangement (1,2- vs. 1,3-azole) and the electronic influence of the C4-substituent.

  • 4-Methyloxazole acts as a masked diene and a C2-nucleophile (via lithiation). It is electronically deactivated towards electrophilic aromatic substitution (EAS) but excels in cycloaddition chemistry to generate pyridines and furans.

  • 4-Methoxyisoxazole functions as an activated enol ether equivalent and a masked 1,3-dicarbonyl . The electron-donating methoxy group activates the ring, but the weak N–O bond makes it susceptible to reductive cleavage, a feature exploited to reveal acyclic functionality.

Key Reactivity Differentiators[1]
Feature4-Methoxyisoxazole (1,2-azole)4-Methyloxazole (1,3-azole)
Electronic Nature Electron-rich (Activated by OMe)Electron-deficient (Deactivated by N)
Basicity (pKa of conj. acid) Very Low (~ -3.0)Weak Base (~ 0.[1][2]8)
Dominant Lithiation Site C5 (Kinetic, unstable > -50°C)C2 (Kinetic, eq. with isocyanide)
Diels-Alder Reactivity Poor DieneExcellent Diene (Reacts w/ alkynes)
Ring Stability Labile (N–O cleavage via reduction)Robust (Hydrolysis requires harsh acid)

Electronic Structure & Basicity

The positioning of the heteroatoms dictates the ground-state electronics.

  • 4-Methyloxazole : The 1,3-arrangement prevents contiguous heteroatom repulsion, making the ring more aromatic and stable than isoxazole. However, the pyridine-like nitrogen lone pair makes it a weak base.

  • 4-Methoxyisoxazole : The adjacent O–N bond creates a "dipole" character. The methoxy group at C4 is a strong pi-donor (+M effect), significantly increasing electron density at C3 and C5 . This makes the ring susceptible to oxidation and electrophilic attack compared to the oxazole.

pKa Comparison (Conjugate Acids)
  • Oxazole : pKa ≈ 0.8 (Protonates on N)[1][2]

  • Isoxazole : pKa ≈ -3.0 (Protonates on N, but very difficult)

  • Implication: 4-methyloxazole can be protonated by strong acids (TFA, HCl) to form stable salts, whereas 4-methoxyisoxazole remains unprotonated in all but superacidic media.

Reactivity Profile: Metalation (C-H Activation)

Lithiation is the primary method for functionalizing these rings. The regioselectivity and stability of the lithiated species differ fundamentally.

4-Methyloxazole: The Ring-Opening Equilibrium

Treatment with n-BuLi deprotonates the most acidic position, C2 (between N and O). However, the resulting 2-lithiooxazole exists in equilibrium with an acyclic isocyanide enolate .

  • Mechanism : C2-Li ⇌ Acyclic Isocyanide (Valence Tautomerism).

  • Trapping :

    • Electrophiles (E+) : Reaction with aldehydes/ketones typically yields the C2-substituted oxazole.

    • Acyl Chlorides/Silicon : Can trap the open isocyanide form if not carefully controlled.

4-Methoxyisoxazole: The Fragile C5-Anion

Deprotonation occurs at C5 (adjacent to Oxygen) due to inductive acidification.

  • Stability : The 5-lithio species is thermally unstable. Above -50°C, it often fragments into an enolate nitrile.

  • Protocol Requirement : Must be generated at -78°C and quenched immediately.

Reactivity Oxazole 4-Methyloxazole Li_Ox 2-Lithio-4-methyloxazole (Equilibrium) Oxazole->Li_Ox n-BuLi, -78°C (C2 Deprotonation) Isoxazole 4-Methoxyisoxazole Li_Iso 5-Lithio-4-methoxyisoxazole Isoxazole->Li_Iso n-BuLi, -78°C (C5 Deprotonation) Open_Ox Acyclic Isocyanide Enolate Li_Ox->Open_Ox > -50°C Ring Opening Li_Ox->Open_Ox Frag_Iso Fragmentation (N-O Cleavage) Li_Iso->Frag_Iso Warm to 0°C

Figure 1: Comparative lithiation pathways. Note the reversible ring opening of oxazole vs. the irreversible fragmentation of isoxazole.

Reactivity Profile: Cycloaddition (Diels-Alder)[4][5]

This is the most distinct synthetic divergence between the two scaffolds.

4-Methyloxazole (The Diene)

Oxazoles are electron-rich dienes (azadienes). 4-Methyloxazole reacts with electron-deficient alkynes (dienophiles) in a [4+2] cycloaddition.

  • Reaction : Diels-Alder followed by Retro-Diels-Alder (loss of nitrile).

  • Product : Furans (if nitrile is lost) or Pyridines (if oxygen is lost/rearranged).

  • Utility : A classic route to synthesize Vitamin B6 analogs.

4-Methoxyisoxazole (The Inert/Dienophile)

Isoxazoles generally do not participate as dienes in Diels-Alder reactions because the aromatic stabilization energy is lost, and the N-O bond does not facilitate the same retro-DA extrusion as the oxazole system.

  • Role : It acts primarily as a masked 1,3-dicarbonyl (see Section 4).

Reactivity Profile: Ring Cleavage & Masking

4-Methoxyisoxazole: The "Masked" Enol

The N–O bond is the "Achilles' heel" of the isoxazole ring. It can be cleaved reductively to reveal valuable acyclic synthons.

  • Reagents : H₂/Pd-C, Mo(CO)₆, or SmI₂.

  • Product :

    
    -amino enones  or 
    
    
    
    -diketones
    .
  • Application : 4-Methoxyisoxazole is essentially a stable, protected form of a 1,3-dicarbonyl species that can be carried through harsh basic steps (like alkylation) and then "unmasked" by reduction.

4-Methyloxazole: Acid Hydrolysis

The oxazole ring is robust against reduction but opens under acidic hydrolysis (Schmidt reaction conditions) to yield


-amino ketones.

Experimental Protocols

Protocol A: Regioselective Lithiation of 4-Methyloxazole (C2-Functionalization)

This protocol avoids the irreversible formation of isocyanide by maintaining cryogenic temperatures.

  • Preparation : Flame-dry a 50 mL round-bottom flask under Argon. Add 4-methyloxazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: The solution may turn slight yellow. Stir for 30 minutes at -78°C. Do not allow the temperature to rise, or the ring-open isocyanide will form.

  • Trapping : Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF solution dropwise.

  • Quench : Stir for 1 hour at -78°C, then quench with sat. NH₄Cl solution while still cold.

  • Workup : Warm to RT, extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Reductive Cleavage of 4-Methoxyisoxazole (Unmasking)

Used to convert the isoxazole scaffold into a


-enaminoketone.
  • Setup : Dissolve the 4-methoxyisoxazole derivative (1.0 equiv) in Methanol (0.1 M).

  • Catalyst : Add 10% Pd/C (10 wt% loading).

  • Hydrogenation : Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature for 4–12 hours.

  • Monitoring : Monitor by TLC. The disappearance of the UV-active isoxazole spot and appearance of a more polar amine spot indicates completion.

  • Isolation : Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the crude

    
    -amino enone.
    

Summary Data Table

Property4-Methoxyisoxazole4-Methyloxazole
Formula C₄H₅NO₂C₄H₅NO
Molecular Weight 99.09 g/mol 83.09 g/mol
Boiling Point ~160°C (est.)86°C
Acidity (C-H) C5-H (pKa ~22)C2-H (pKa ~20)
Primary Reaction Reductive N-O CleavageDiels-Alder Cycloaddition
Stability Sensitive to Reducing AgentsSensitive to Strong Acid (Hydrolysis)
Major Hazard Unstable lithio-species (> -50°C)Flammable liquid

References

  • BenchChem . The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Retrieved from

  • Dondoni, A., et al. (1987). Intramolecular Insertion of the Isonitrile Group into an Oxygen-Silicon Bond.[3] Synthesis of a 2-Trimethylsilyloxazole. Journal of the Chemical Society, Chemical Communications. Retrieved from

  • Waldo, J. P., & Larock, R. C. (2005).[4] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Retrieved from

  • PubChem . 4-Methyloxazole Compound Summary. National Library of Medicine. Retrieved from

  • Iddon, B. (1994). Synthesis and Reactions of Lithiated Monocyclic Azoles. Heterocycles. Retrieved from

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated 4-Methoxyisoxazoles for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and materials science, isoxazole derivatives stand out for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, isoxazole derivatives stand out for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electronic properties of these compounds, which are intimately linked to their efficacy and potential applications, can be effectively probed using UV-Vis spectroscopy. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of conjugated 4-methoxyisoxazoles, offering valuable insights for researchers and professionals in drug development. We will delve into the theoretical underpinnings of their electronic transitions, present a detailed experimental protocol, and compare their spectral characteristics with related compounds.

The Significance of UV-Vis Spectroscopy for Conjugated Isoxazoles

UV-Vis spectroscopy is a powerful and accessible analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For conjugated systems like 4-methoxyisoxazoles, this absorption corresponds to the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extent of conjugation in a molecule dictates the energy gap between these orbitals; a more extended conjugated system results in a smaller energy gap, leading to the absorption of longer wavelengths of light (a bathochromic or red shift).

The introduction of a methoxy group (-OCH₃) at the 4-position of the isoxazole ring is of particular interest. As an electron-donating group (auxochrome), the methoxy group can influence the electronic transitions within the molecule in several ways:

  • Mesomeric Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the isoxazole ring and any attached aromatic substituents. This extended conjugation lowers the HOMO-LUMO energy gap, typically resulting in a bathochromic shift.

  • Inductive Effect (-I): The electronegative oxygen atom can also pull electron density away from the ring through the sigma bond, which can slightly counteract the mesomeric effect.

By analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands, we can gain a deeper understanding of the electronic structure of these molecules and how substitutions affect their properties.

Experimental Protocol for Acquiring UV-Vis Absorption Spectra

This section outlines a robust and self-validating protocol for obtaining high-quality UV-Vis absorption spectra of conjugated 4-methoxyisoxazoles.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a conjugated 4-methoxyisoxazole derivative in a suitable solvent.

Materials:

  • Conjugated 4-methoxyisoxazole sample

  • UV-grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Methodology:

  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[1] For non-polar compounds, a non-polar solvent like cyclohexane is suitable. For polar compounds, ethanol or methanol are common choices. Ensure the solvent does not absorb in the spectral region of interest (typically 200-800 nm).

  • Stock Solution Preparation: Accurately weigh a small amount of the isoxazole derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. The goal is to find a concentration that yields an absorbance between 0.2 and 1.0 at the λmax, as this range provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law.[2]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[2]

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the blank in both the reference and sample holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the sample holder and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).

    • Repeat the measurement for the other diluted solutions to ensure the molar absorptivity is constant, thus validating the adherence to the Beer-Lambert Law within this concentration range.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Sample Measurement Sample Measurement Serial Dilutions->Sample Measurement Spectrophotometer Setup Spectrophotometer Setup Baseline Correction Baseline Correction Spectrophotometer Setup->Baseline Correction Baseline Correction->Sample Measurement Determine λmax Determine λmax Sample Measurement->Determine λmax Calculate ε Calculate ε Determine λmax->Calculate ε Validate Beer-Lambert Law Validate Beer-Lambert Law Calculate ε->Validate Beer-Lambert Law G cluster_ground cluster_excited HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π n n (non-bonding) n->LUMO n → π

Caption: Electronic transitions in conjugated isoxazoles.

The position of the methoxy group is crucial. When placed at the 4-position, it can effectively participate in conjugation with substituents at the 3 and 5 positions, leading to a more pronounced bathochromic shift compared to substitution at other positions where the mesomeric effect might be less direct.

Conclusion

This guide provides a comprehensive overview of the UV-Vis absorption spectra of conjugated 4-methoxyisoxazoles. The key takeaway for researchers and drug development professionals is that the 4-methoxy group acts as a potent auxochrome, extending the π-conjugation and causing a bathochromic and hyperchromic shift in the UV-Vis spectrum. This predictable electronic behavior, which can be rationalized by considering the interplay of mesomeric and inductive effects, is a valuable tool in the design and characterization of novel isoxazole-based compounds with tailored optical and, by extension, biological properties. The provided experimental protocol offers a standardized approach to obtaining reliable and reproducible spectral data, which is fundamental for comparative studies and the development of structure-activity relationships. Further experimental studies on a wider range of 4-methoxyisoxazole derivatives are warranted to build a comprehensive spectral library and further refine our understanding of their electronic properties.

References

  • ResearchGate. (n.d.). UV-vis absorption and fluorescence data for 4-fluoroisoxazoles 3b and 3c, and non-fluorinated compound 2c a. Retrieved from [Link]

  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. MDPI. Retrieved from [Link]

Sources

Validation

Validating Purity of 4-Methoxyisoxazole via GC-MS: A Benchmarking Guide

Executive Summary: The Volatility Challenge 4-Methoxyisoxazole is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] However, its validation presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Challenge

4-Methoxyisoxazole is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] However, its validation presents a specific analytical paradox: it is too volatile for standard gravimetric analysis yet often too polar for generic non-polar GC methods to resolve from synthesis byproducts (such as N-methylated isomers or unreacted 4-hydroxyisoxazole).[1]

This guide objectively compares GC-MS against HPLC and qNMR, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) serves as the superior "Gold Standard" for purity validation of this specific scaffold. We provide a self-validating protocol designed to detect trace regioisomers and volatile synthesis impurities that other methods miss.[1]

Comparative Analysis: Why GC-MS?

In the analysis of small, volatile heterocycles (MW < 150 Da), traditional HPLC often fails due to poor retention of polar fragments or co-elution with the solvent front. qNMR is excellent for bulk purity but lacks the sensitivity for trace impurity profiling required in GMP environments (<0.1%).[1]

Table 1: Performance Matrix for 4-Methoxyisoxazole Validation
FeatureGC-MS (Recommended) HPLC-UV/MS 1H-qNMR
Primary Utility Trace impurity profiling & Isomer separationBulk purity of non-volatilesAbsolute quantification (Assay)
Sensitivity (LOD) High (ppb range)Medium (ppm range)Low (~0.1-0.5%)
Selectivity Excellent (Separates structural isomers via column polarity)Fair (Risk of elution in void volume)High (Distinct shifts, but overlapping signals common)
Structural ID Yes (EI Fragmentation Fingerprint)Partial (MW only via ESI)Yes (Functional group environment)
Volatility Handling Native (Analyte is gas-phase stable)Poor (Analyte may evaporate during fraction collection)Good (In solution)
Throughput High (20-30 min runs)Medium (30-45 min runs)Low (Manual processing)
Decision Logic: When to use which?
  • Use GC-MS when: You need to certify >98% purity and identify specific synthesis side-products (e.g., N-methyl vs O-methyl isomers).[1]

  • Use qNMR when: You need a rapid "potency" check without a reference standard.[1]

  • Use HPLC when: The compound is a salt form or thermally unstable (rare for simple isoxazoles).[1]

The Validated GC-MS Protocol

This protocol is designed to maximize resolution between the target 4-methoxyisoxazole and its likely impurities (solvents, starting material 4-hydroxyisoxazole, and alkylated isomers).

A. System Configuration (The "Why" behind the choice)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).[1]

  • Inlet: Split/Splitless (kept in Split mode to prevent column overload and improve peak shape).

  • Column Selection: DB-624 or VF-624ms (6% Cyanopropylphenyl dimethyl polysiloxane).[1]

    • Expert Insight: While DB-5MS is standard, it is often too non-polar for isoxazoles, leading to peak tailing.[1] The DB-624 phase provides the necessary dipole-dipole interaction to sharpen the peak of the polar 4-methoxyisoxazole and separate it from methanol/ethanol residues.

B. Method Parameters[1][2][3][4][5][6][7][8][9][10][11]
ParameterSettingRationale
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (20:1 to 50:1)Sharpens peaks; 4-methoxyisoxazole is likely a liquid/oil, requiring dilution.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times (RT).
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)Low initial temp traps the volatile isoxazole; ramp separates high-boiling dimers.[1]
Transfer Line 250°CPrevents condensation of heavier impurities.[1]
Ion Source EI (70 eV), 230°CStandard ionization for library matching (NIST/Wiley).[1]
Scan Range m/z 35–350Skips air/water (18/28) but catches the molecular ion (MW ~99).[1]
C. Sample Preparation Workflow
  • Blank Preparation: HPLC-grade Methanol (MeOH).[1]

  • Stock Solution: Weigh ~10 mg 4-methoxyisoxazole into a 10 mL volumetric flask. Dilute to volume with MeOH (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm.

  • Derivatization (Optional): If 4-hydroxyisoxazole (starting material) is present, it may tail badly.[1] Add 10 µL MSTFA to the vial to silylate the hydroxyl group, improving its GC behavior.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the method, ensuring the system is fit-for-purpose before running critical samples.

ValidationWorkflow cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Specificity & Purity cluster_2 Phase 3: Data Analysis Step1 Inject Solvent Blank Step2 Inject Std (100 ppm) Step1->Step2 Step3 Check S/N > 100 Step2->Step3 Step4 Inject Spiked Sample (Target + Impurities) Step3->Step4 Pass Step5 Calc Resolution (Rs) Rs > 1.5 required Step4->Step5 Step6 Library Match (NIST) >90% Match Factor Step5->Step6 Pass Step7 Area % Integration Step6->Step7

Figure 1: Step-by-step validation logic ensuring system readiness and method specificity.

Experimental Validation & Self-Check

To ensure the method is reliable, perform these self-validating checks. This moves beyond "following a recipe" to "scientific assurance."[1]

Check 1: Specificity (The Isomer Test)

Isoxazoles often have regioisomers (e.g., 3-methoxy vs 4-methoxy).

  • Experiment: Inject a mixture of the target and a known isomer (if available) or a crude synthesis mixture.[1]

  • Success Criteria: Baseline separation (Resolution

    
    ) between the main peak and the nearest neighbor.[1] If 
    
    
    
    , lower the oven ramp rate to 5°C/min.
Check 2: Carryover
  • Experiment: Inject the high concentration stock (1000 ppm) followed immediately by a solvent blank.

  • Success Criteria: The blank must show <0.1% peak area at the retention time of the target. Isoxazoles can be "sticky" on active sites in the liner; if carryover exists, replace the inlet liner with a deactivated wool liner.[1]

Check 3: Mass Spectral Integrity
  • Experiment: Compare the mass spectrum of the peak apex vs. the peak tail.

  • Success Criteria: Spectra should match (>95% correlation). A mismatch indicates a co-eluting impurity hiding under the main peak (peak purity failure).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Active sites in column/liner interacting with polar N/O atoms.[1]Use "Ultra Inert" liners; Trim column head; Switch to DB-Wax if tailing persists.[1]
Missing Peaks Thermal degradation or volatility loss.[1]Lower inlet temp to 200°C; Ensure sample vial is capped tightly (volatile!).
Ghost Peaks Septum bleed or previous injection carryover.[1]Bake out column at 260°C for 10 mins; Change septum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69663, 4-Methyloxazole (Isomer comparison data).[1] Retrieved from [Link]

  • Yaichkov, C. et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS.[1] (Demonstrates LC-MS limitations for volatiles). Regulatory Research and Medicine Evaluation.[1][2][3] Retrieved from [Link]

  • Zhang, Y. et al. (2024). A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds.[1] ResearchGate.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Isoxazole Derivatives Electron Ionization Spectra. NIST Standard Reference Database.[1] (General reference for EI fragmentation patterns utilized in protocol).

Sources

Comparative

Precision Structural Elucidation: A Comparative Guide to 13C NMR of Isoxazole Ring Carbons

Executive Summary: The Isoxazole Advantage in Structural Assignment In the landscape of heterocyclic drug design, the isoxazole ring (1,2-oxazole) stands out not just for its pharmacological utility—seen in blockbuster d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Advantage in Structural Assignment

In the landscape of heterocyclic drug design, the isoxazole ring (1,2-oxazole) stands out not just for its pharmacological utility—seen in blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD)—but for its distinct NMR spectral "fingerprint."

Unlike its structural analogs pyrazole and isothiazole , the isoxazole ring exhibits an extreme polarization of electron density. This results in a massive chemical shift dispersion between the C4 and C5 carbons, providing a built-in diagnostic tool for unambiguous regiochemical assignment. This guide objectively compares the 13C NMR performance of isoxazole against its heteroaromatic alternatives, demonstrating why its spectral data offers superior resolution for structural elucidation.

Technical Deep Dive: The Isoxazole Spectral Signature

The isoxazole nucleus contains three carbon atoms (C3, C4, C5) in a five-membered ring containing adjacent Oxygen and Nitrogen atoms. The high electronegativity of oxygen (


) compared to nitrogen (

) and sulfur (

) drives the unique shielding patterns observed.
Characteristic Chemical Shift Ranges (Aromatic)
Carbon PositionTypical Shift (

, ppm)
Mechanistic Driver
C5 (O-adjacent) 160 – 175 Extreme Deshielding: Directly bonded to the highly electronegative oxygen atom. Often appears in the "carbonyl" region, making it distinct from most aromatic carbons.
C3 (N-adjacent) 150 – 160 Moderate Deshielding: Adjacent to the C=N bond. Its shift is sensitive to substituents but generally resonates upfield of C5.
C4 (

-position)
95 – 105 Strong Shielding: The "enamine-like" character of the C4 position results in high electron density. It is one of the most upfield signals for an aromatic heterocycle.

Expert Insight: The diagnostic power of isoxazole lies in the


 , which often exceeds 60 ppm . This wide dispersion minimizes signal overlap, a common plague in pyrazole analysis where C3 and C5 can be nearly equivalent.

Comparative Analysis: Isoxazole vs. Alternatives

To validate the "performance" of isoxazole spectral data, we compare it against its closest structural analogs: Pyrazole (1,2-diazole) and Isothiazole (1,2-thiazole).

Head-to-Head Comparison Table (Unsubstituted/Methylated Models)
FeatureIsoxazole (O-N)Pyrazole (N-N)Isothiazole (S-N)
Heteroatom Electronegativity High (O)Medium (N)Low (S)
C5 Shift (ppm) ~170 (Most Deshielded)~130–140~148
C4 Shift (ppm) ~95–100 (Most Shielded)~105–107~124
C3 Shift (ppm) ~150–160~130–150~157
Spectral Dispersion (

)
High (~70 ppm) Low (~25-30 ppm)Moderate (~24 ppm)
Tautomerism Risk None (Fixed bonds)High (N-H tautomerism blurs C3/C5)None
Analytical Interpretation[1][2][3][4][5][6]
  • Isoxazole: The massive gap between C4 and C5 allows for instant identification of the ring carbons, even in complex mixtures.

  • Pyrazole: C3 and C5 are often indistinguishable in unsubstituted pyrazoles due to rapid annular tautomerism (proton exchange on N), leading to broadened or averaged signals (~134 ppm).

  • Isothiazole: While stable, the sulfur atom is less electronegative, resulting in a compressed spectral window. C4 resonates significantly downfield compared to isoxazole, often overlapping with benzene ring carbons (125-130 ppm).

Critical Application: Distinguishing Regioisomers

One of the most frequent challenges in drug discovery is determining the regiochemistry of 1,3-dipolar cycloaddition products (e.g., click chemistry). The 13C NMR data provides a definitive "Go/No-Go" decision matrix for distinguishing 3,5-disubstituted isomers from 3,4-disubstituted isomers.

Decision Matrix Logic
  • 3,5-Disubstituted: C4 is unsubstituted. The C4-H carbon appears as a methine signal at ~95-100 ppm .

  • 3,4-Disubstituted: C5 is unsubstituted. The C5-H carbon appears as a methine signal at ~150-160 ppm .

This >50 ppm difference is unambiguous, unlike proton NMR where shifts can sometimes converge.

Workflow Diagram: Regioisomer Determination

IsoxazoleID Start Unknown Isoxazole Regioisomer (Disubstituted) Acquire Acquire 13C NMR (CDCl3 or DMSO-d6) Start->Acquire CheckMethine Identify Methine (CH) Carbon Signal (via DEPT-135 or HSQC) Acquire->CheckMethine Decision Chemical Shift Value? CheckMethine->Decision Result35 Signal at ~95-105 ppm (Shielded C4-H) Decision->Result35 < 110 ppm Result34 Signal at ~150-165 ppm (Deshielded C5-H) Decision->Result34 > 140 ppm Conclusion35 Conclusion: 3,5-Disubstituted Isomer Result35->Conclusion35 Conclusion34 Conclusion: 3,4-Disubstituted Isomer Result34->Conclusion34

Figure 1: Decision tree for assigning isoxazole regiochemistry based on 13C NMR methine shifts.

Experimental Protocol: Quantitative 13C NMR

To achieve the resolution and integration accuracy required for these comparisons, standard "quick" 13C scans are insufficient due to the slow relaxation of quaternary carbons (C3 and C5 in disubstituted systems).

Optimized Protocol for Heterocycles
  • Sample Preparation:

    • Dissolve ~20-50 mg of compound in 0.6 mL CDCl3 (preferred for resolution) or DMSO-d6 (if solubility is poor).

    • Crucial Step: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic relaxation agent shortens the

      
       relaxation time of quaternary carbons (C3, C5), ensuring their signals are visible and integrable.
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE), allowing for quantitative integration if ratio analysis is needed.

    • Relaxation Delay (D1): Set to 2–5 seconds (with Cr(acac)3). Without the agent, D1 must be >30 seconds, which is inefficient.

    • Spectral Width: 250 ppm (to capture the downfield C5 signal which can drift >170 ppm).

  • Processing:

    • Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to improve Signal-to-Noise (S/N) for quaternary carbons.

Visualizing the Chemical Shift Landscape

The following diagram illustrates the relative chemical shift positions of the ring carbons for Isoxazole compared to Pyrazole and Isothiazole, highlighting the "Spectral Spread" advantage.

ShiftMap Scale Chemical Shift (ppm) Low 90 ppm High 180 ppm Iso_Label Isoxazole Iso_C4 C4 (~100 ppm) Iso_C3 C3 (~155 ppm) Iso_C4->Iso_C3 Iso_C5 C5 (~170 ppm) Iso_C3->Iso_C5 Pyr_Label Pyrazole Pyr_C4 C4 (~107 ppm) Pyr_C35 C3/C5 (~135 ppm) Pyr_C4->Pyr_C35 IsoT_Label Isothiazole IsoT_C4 C4 (~124 ppm) IsoT_C5 C5 (~148 ppm) IsoT_C4->IsoT_C5 IsoT_C3 C3 (~157 ppm) IsoT_C5->IsoT_C3

Figure 2: Comparative Chemical Shift Map. Note the wide dispersion (Green to Red) for Isoxazole compared to the clustered signals of Pyrazole.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Substituent Effects. [Link]

  • National Institutes of Health (NIH). (2015). Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. [Link]

  • Compound Interest. (2015).[1][2] A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra and Heterocycle Shifts. [Link]

  • Royal Society of Chemistry (RSC). (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Guiding Principle: Proactive Waste Management

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Methoxyisoxazole, ensuring the safety of laboratory personnel and environmental protection. This document is s...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Methoxyisoxazole, ensuring the safety of laboratory personnel and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.

Always handle 4-Methoxyisoxazole away from sources of ignition, as related compounds can be flammable[1][2][4]. Use non-sparking tools and take precautionary measures against static discharge[2].

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization. 4-Methoxyisoxazole waste must be treated as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Waste Streams:

  • Concentrated/Unused 4-Methoxyisoxazole: Pure or concentrated solutions of the chemical.

  • Dilute Aqueous Waste: Solutions containing low concentrations of 4-Methoxyisoxazole.

  • Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent materials that have come into contact with 4-Methoxyisoxazole.

Never mix incompatible waste streams. 4-Methoxyisoxazole and other isoxazole derivatives may be incompatible with strong oxidizing agents and acids[2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 4-Methoxyisoxazole waste.

DisposalWorkflow 4-Methoxyisoxazole Disposal Decision Workflow Start Waste Generation Characterize Characterize Waste (Concentrated, Dilute, Solid) Start->Characterize Concentrated Concentrated or Unused Product Characterize->Concentrated Concentrated Dilute Dilute Aqueous Waste Characterize->Dilute Dilute Solid Contaminated Solid Waste Characterize->Solid Solid CollectConcentrated Collect in a labeled, sealed, compatible waste container Concentrated->CollectConcentrated CollectDilute Collect in a labeled, sealed, compatible aqueous waste container Dilute->CollectDilute CollectSolid Collect in a labeled, sealed waste bag or container Solid->CollectSolid EHS_Pickup Arrange for pickup by EHS or a licensed waste disposal contractor CollectConcentrated->EHS_Pickup CollectDilute->EHS_Pickup CollectSolid->EHS_Pickup

Caption: Decision workflow for the segregation and disposal of 4-Methoxyisoxazole waste.

Step-by-Step Disposal Protocols

The overarching principle for the disposal of 4-Methoxyisoxazole is to have it managed by a licensed hazardous waste disposal company[5]. Laboratory personnel should focus on the safe collection and temporary storage of the waste.

Protocol 1: Disposal of Concentrated or Unused 4-Methoxyisoxazole
  • Container Selection: Choose a waste container that is compatible with 4-Methoxyisoxazole. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxyisoxazole"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The name of the principal investigator or responsible person

  • Collection: Carefully transfer the 4-Methoxyisoxazole waste into the labeled container. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area (SAA) that is in a cool, dry, and well-ventilated location, away from incompatible materials[2][3]. The SAA should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal: Once the container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.

Protocol 2: Disposal of Dilute Aqueous Waste
  • Evaluation: Determine if the concentration of 4-Methoxyisoxazole in the aqueous waste is low enough for collection as dilute aqueous waste. Consult your institution's EHS guidelines for specific concentration thresholds. Under no circumstances should this waste be disposed of down the drain.

  • Container Selection and Labeling: Use a clearly labeled container for "Aqueous Hazardous Waste containing 4-Methoxyisoxazole." Follow the same labeling requirements as for concentrated waste.

  • Collection and Storage: Collect and store the dilute aqueous waste in the same manner as concentrated waste, ensuring the container is always sealed when not in use and stored in a designated SAA.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Protocol 3: Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid waste that has come into contact with 4-Methoxyisoxazole, such as absorbent pads, contaminated gloves, and empty vials, separately from non-hazardous waste.

  • Packaging: Place the contaminated solid waste in a designated, labeled hazardous waste bag or a lined, rigid container.

  • Storage: Store the container in the SAA.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of the hazardous material.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up must be disposed of as hazardous waste.

Regulatory Framework

The disposal of 4-Methoxyisoxazole is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[6]. Your institution's EHS department will be familiar with the specific requirements applicable to your location.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Methoxyisoxazole is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can ensure that they are handling this chemical waste in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific EHS protocols and, when in doubt, seek guidance from qualified safety professionals.

References

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  • Kim, J., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843.
  • Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-213.
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  • Thermo Fisher Scientific. (n.d.). 3-Methylisoxazole-4-carboxylic acid, 98+%.
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Handling

A Researcher's Guide to the Safe Handling of 4-Methoxyisoxazole

As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides essential, immedi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides essential, immediate safety and logistical information for working with 4-Methoxyisoxazole. The protocols herein are designed to be self-validating, ensuring a safe environment for you and your team.

Immediate Safety and Hazard Profile

Before handling 4-Methoxyisoxazole, it is crucial to understand its potential hazards. Based on related isoxazole compounds, you should assume it may cause skin and eye irritation, and potentially respiratory irritation, particularly if it is a solid that can form dust[1][2].

Key Precautionary Statements:

  • Avoid all personal contact, including inhalation[1].

  • Wear protective gloves, clothing, and eye/face protection[1][3].

  • Use only in a well-ventilated area or outdoors[1][3].

  • Wash hands and any exposed skin thoroughly after handling[3][4].

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[3][5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 4-Methoxyisoxazole, with explanations rooted in best laboratory practices.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile, neoprene, or butyl rubber gloves[1]These materials offer good chemical resistance to a range of organic compounds. Always inspect gloves for any signs of degradation or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with your institution's guidelines[6].
Eyes Safety glasses with side shields or chemical splash goggles[7][8]This is to protect against accidental splashes or contact with airborne particles. If there is a significant risk of splashing, goggles are the more appropriate choice[8].
Body A buttoned lab coat and long pants[9][10]This provides a barrier against accidental spills. Ensure your lab coat is made of a suitable material and fits correctly.
Respiratory Use in a chemical fume hood or well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols can be generated[2][8][11].Engineering controls like a fume hood are the primary means of preventing inhalation exposure. If you are working outside of a fume hood and there is a potential for generating dust or aerosols, a risk assessment should be conducted to determine the appropriate level of respiratory protection.
Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Methoxyisoxazole will minimize risks. The following workflow provides a step-by-step guide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Related Compounds B Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Work Within Fume Hood C->D Begin Work E Keep Container Tightly Closed When Not in Use D->E F Avoid Generating Dust/Aerosols D->F G Decontaminate Work Area F->G After Use H Segregate Waste G->H I Dispose of Waste in Sealed, Labeled Containers H->I J Remove and Dispose of Gloves I->J K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for 4-Methoxyisoxazole.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Before beginning any work, review the safety information for similar isoxazole compounds[1][3][5].

    • Put on all required PPE as outlined in the table above[9][12].

    • Ensure that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of 4-Methoxyisoxazole within a certified chemical fume hood to minimize inhalation risk[2].

    • Keep the container tightly sealed when not in use to prevent the release of vapors and contamination[3][5].

    • If the compound is a solid, handle it carefully to avoid generating dust[4][13].

  • In Case of a Spill:

    • If a spill occurs, ensure the area is well-ventilated and restrict access[4].

    • Wearing your full PPE, clean up the spill using an appropriate absorbent material.

    • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal[1][10].

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious consequences for both safety and the environment.

  • Waste Collection: All waste containing 4-Methoxyisoxazole, including contaminated consumables like gloves and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[10].

  • Container Labeling: The waste container must be labeled in accordance with your institution's and local regulations, clearly identifying the contents.

  • Final Disposal: Dispose of the waste through an approved hazardous waste disposal facility[2][3]. Do not dispose of 4-Methoxyisoxazole down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely incorporate 4-Methoxyisoxazole into your research endeavors. Our commitment at is to provide you with the resources you need to achieve your scientific goals while maintaining the highest standards of safety.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015, June 26).
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  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • Personal Protective Equipment - Canada.ca. (2022, January 21).
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019, January 3).
  • 4-Iodo-5-methylisoxazole - Apollo Scientific. (n.d.).
  • Imidazole - University of Washington. (2025, February 28).
  • SAFETY DATA SHEET. (2018, January 23).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 17).
  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1).
  • Protective Clothing and Equipment for Pesticide Applicators - Nebraska Extension Publications. (n.d.).

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